molecular formula C7H5N3O2 B098050 2-Amino-5-nitrobenzonitrile CAS No. 17420-30-3

2-Amino-5-nitrobenzonitrile

Cat. No.: B098050
CAS No.: 17420-30-3
M. Wt: 163.13 g/mol
InChI Key: MGCGMYPNXAFGFA-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-nitrobenzonitrile
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InChI

InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2
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InChI Key

MGCGMYPNXAFGFA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5N3O2
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DSSTOX Substance ID

DTXSID0038839
Record name 2-Amino-5-nitrobenzonitrile
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Molecular Weight

163.13 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2-Amino-5-nitrobenzonitrile
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CAS No.

17420-30-3
Record name 2-Cyano-4-nitroaniline
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Record name Benzonitrile, 2-amino-5-nitro-
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Record name 2-AMINO-5-NITROBENZONITRILE
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Foundational & Exploratory

The Synthesis and Utility of 2-Amino-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzonitrile, a key organic intermediate, has been instrumental in the advancement of various chemical industries, most notably in the synthesis of azo dyes and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern applications. Detailed experimental protocols for its synthesis and subsequent conversion into valuable molecules are presented, alongside quantitative data and visual representations of reaction workflows to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction

This compound, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a yellow to brownish crystalline powder. Its molecular structure, featuring an amino, a nitro, and a nitrile functional group, makes it a versatile precursor in organic synthesis. The interplay of these groups governs its reactivity, allowing for a range of chemical transformations. This guide delves into the historical context of its synthesis and its evolution, providing a technical foundation for its application in modern research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O₂PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1], Sigma-Aldrich
Appearance Yellow to brownish powderChemicalBook[2], Sigma-Aldrich
Melting Point 200-207 °C (lit.)Sigma-Aldrich, ChemBK[3]
Solubility Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol.ChemicalBook[2]
CAS Number 17420-30-3PubChem[1], Sigma-Aldrich
Beilstein Registry No. 1425714Sigma-Aldrich

Historical Synthesis and Discovery

While a definitive "discovery" paper for this compound is not readily apparent from available literature, its synthesis has been approached through several key chemical strategies over the years. Early methods likely revolved around classical aromatic substitution reactions, with refinements over time focusing on yield, purity, and milder reaction conditions.

Synthesis from 2-Chloro-5-nitrobenzonitrile (B92243)

One of the most common and industrially significant methods for preparing this compound is through the ammonolysis of 2-chloro-5-nitrobenzonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.

Experimental Protocol:

  • Step 1: Nitration of o-Chlorobenzonitrile.

    • In a suitable reaction vessel, o-chlorobenzonitrile is dissolved in a sulfuric acid medium.

    • A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C).

    • Upon completion of the nitration, the reaction mixture is diluted with water to precipitate the nitrated product.

    • The crude product is filtered and washed to obtain 2-chloro-5-nitrobenzonitrile.[4]

  • Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile.

    • The 2-chloro-5-nitrobenzonitrile is dissolved in a suitable solvent such as chlorobenzene.

    • The solution is then subjected to an ammonolysis reaction with high-concentration ammonia (B1221849) water under pressure (2.6-4.5 MPa) and elevated temperature (110-150 °C).[4][5]

    • After the reaction is complete, the solvent is recovered by distillation.

    • The resulting this compound is isolated by filtration and washed with water until neutral.[4]

Reaction Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Ammonolysis o-Chlorobenzonitrile o-Chlorobenzonitrile Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) o-Chlorobenzonitrile->Nitration\n(HNO3/H2SO4) 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile Nitration\n(HNO3/H2SO4)->2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile_2 2-Chloro-5-nitrobenzonitrile Ammonolysis\n(High-concentration NH3·H2O, heat, pressure) Ammonolysis (High-concentration NH3·H2O, heat, pressure) 2-Chloro-5-nitrobenzonitrile_2->Ammonolysis\n(High-concentration NH3·H2O, heat, pressure) This compound This compound Ammonolysis\n(High-concentration NH3·H2O, heat, pressure)->this compound

Fig. 1: Synthesis from 2-Chloro-5-nitrobenzonitrile.
Synthesis from 5-Nitroanthranilic Acid Amide

A process for preparing this compound involves the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] This method offers a direct conversion of the amide to the nitrile.

Experimental Protocol:

  • Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride (or phosphorus pentoxide), and an optional solvent (e.g., N-methylpyrrolidone, nitrobenzene).

  • Procedure:

    • 5-nitroanthranilic acid amide is mixed with phosphorus oxychloride, optionally in a solvent.

    • The mixture is heated to a temperature between 70 °C and 110 °C for a period of 15 minutes to 2 hours.

    • After cooling, the precipitated this compound is isolated by filtration.

    • The product is then washed with a suitable solvent like methylene (B1212753) chloride and subsequently with water until neutral, followed by drying.[6]

Reaction Yields from Patent Examples:

Dehydrating AgentSolventTemperature (°C)TimeYield (%)Melting Point (°C)
POCl₃None80-9015 min75.5204-206
POCl₃None70-801 hr63.5198-200
P₂O₅N-methylpyrrolidone802 hr91202-204
POCl₃Nitrobenzene100-11015 min63.5201-202

Data sourced from Google Patents.[6]

Reaction Workflow:

G 5-Nitroanthranilic Acid Amide 5-Nitroanthranilic Acid Amide Dehydration\n(e.g., POCl3 or P2O5, heat) Dehydration (e.g., POCl3 or P2O5, heat) 5-Nitroanthranilic Acid Amide->Dehydration\n(e.g., POCl3 or P2O5, heat) This compound This compound Dehydration\n(e.g., POCl3 or P2O5, heat)->this compound

Fig. 2: Dehydration of 5-Nitroanthranilic Acid Amide.
Synthesis from 6-Nitroisatoic Anhydride (B1165640)

A more recent synthetic route starts from 6-nitroisatoic anhydride. This method involves a ring-opening reaction followed by subsequent chemical transformations.

Experimental Protocol:

  • Step 1: Reaction with Ammonia. 6-nitroisatoic anhydride is reacted with ammonia to open the anhydride ring.

  • Step 2: Treatment with Phosgene (B1210022). The resulting intermediate is then treated with phosgene in a solvent like dimethylformamide or N-methylpyrrolidone.

  • Step 3: Hydrolysis. The final step is the hydrolysis of the formamidine (B1211174) intermediate to yield this compound.[2]

Logical Relationship Diagram:

G 6-Nitroisatoic Anhydride 6-Nitroisatoic Anhydride Ring Opening Intermediate Ring Opening Intermediate 6-Nitroisatoic Anhydride->Ring Opening Intermediate 1. NH3 Formamidine Intermediate Formamidine Intermediate Ring Opening Intermediate->Formamidine Intermediate 2. Phosgene This compound This compound Formamidine Intermediate->this compound 3. Hydrolysis

Fig. 3: Synthesis from 6-Nitroisatoic Anhydride.

Applications in Synthesis

This compound is a valuable precursor for a variety of more complex molecules, primarily serving as a building block for dyes and heterocyclic compounds with potential biological activity.

Azo Dye Synthesis

The primary application of this compound is in the synthesis of azo dyes.[2][7] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Experimental Protocol: Diazotization and Azo Coupling

  • Step 1: Diazotization.

    • This compound is suspended in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water.

    • The suspension is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite (B80452) in cold water is added dropwise, maintaining the low temperature, to form the diazonium salt. The diazonium salt solution should be used immediately in the next step.[8]

  • Step 2: Azo Coupling.

    • A solution of the coupling component (e.g., 2-naphthol, a substituted aniline, or a phenol) is prepared in an appropriate solvent, often with the addition of a base like sodium hydroxide (B78521) to activate the coupling partner.

    • This solution is also cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

    • The azo dye typically precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.

Azo Dye Synthesis Workflow:

G cluster_0 Diazotization cluster_1 Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Diazonium Salt_2 Diazonium Salt Azo Dye Azo Dye Diazonium Salt_2->Azo Dye Coupling 0-5 °C Coupling Component Coupling Component Coupling Component->Azo Dye

Fig. 4: General Workflow for Azo Dye Synthesis.
Quinazoline (B50416) and Quinazolinone Synthesis

This compound is also a precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

  • Materials: this compound, formamide (B127407).

  • Procedure:

    • A mixture of this compound and formamide is heated to around 170 °C for several hours.

    • After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice water.

    • The solid 6-nitroquinazolin-4(3H)-one is collected by filtration, washed with water, and dried.[9]

Quinazolinone Synthesis Workflow:

G This compound This compound Cyclization Cyclization This compound->Cyclization Formamide, heat 6-Nitroquinazolin-4(3H)-one 6-Nitroquinazolin-4(3H)-one Cyclization->6-Nitroquinazolin-4(3H)-one Further Derivatization Further Derivatization 6-Nitroquinazolin-4(3H)-one->Further Derivatization

Fig. 5: Synthesis of 6-Nitroquinazolin-4(3H)-one.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry with a rich history of synthetic methodologies. From early industrial processes to more refined laboratory-scale preparations, the synthesis of this compound has been optimized for various applications. Its utility in the production of a vast array of azo dyes and its role as a precursor to medicinally important quinazoline scaffolds highlight its continued importance. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science and drug discovery, enabling further innovation and application of this versatile chemical building block.

References

physical and chemical properties of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-nitrobenzonitrile

Authored by: Gemini
Publication Date: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 17420-30-3). It is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant workflows. This compound is a versatile chemical intermediate, primarily utilized in the synthesis of dyestuffs and as a building block for pharmaceutical compounds.[1] Its molecular structure, featuring amino, nitro, and nitrile functional groups, imparts a versatile reactivity profile that is crucial for the development of novel materials and active pharmaceutical ingredients.[1][2]

Core Chemical and Physical Properties

This compound is a yellow to brownish crystalline powder at room temperature.[3][4][5][6] The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups governs its chemical behavior and solubility.[2][4]

Structural and General Data
PropertyValueCitation(s)
IUPAC Name This compound[6][7]
Synonyms 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile[3][7][8][9]
CAS Number 17420-30-3[3][5][8][9]
Molecular Formula C₇H₅N₃O₂[3][6][7][10]
Molecular Weight 163.13 g/mol [5][7][8][11]
Appearance Yellow to brownish powder/crystal[3][4][5][9]
InChI Key MGCGMYPNXAFGFA-UHFFFAOYSA-N[3][8][11]
SMILES Nc1ccc(cc1C#N)--INVALID-LINK--=O[3][6][8]
Physicochemical Properties
PropertyValueCitation(s)
Melting Point 200-214 °C[3][6][8][9]
Density 1.3902 g/cm³[4]
pKa -1.97 ± 0.10 (Predicted)[3]
Solubility Readily Soluble: Acetone, Chloroform, Benzene Slightly Soluble: DMSO Sparingly Soluble: Water, Ethanol Insoluble: Hexane[3][4][12]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various organic molecules, including azo dyes.[3] Its reactivity is defined by the interplay between its three functional groups.

Synthesis Protocols

Several synthetic routes for this compound have been established.

Method 1: Dehydration of 5-nitroanthranilic acid amide This method involves the reaction of 5-nitroanthranilic acid amide with a dehydrating agent like phosphorus oxychloride.

  • Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride, soda.

  • Procedure: Add 1080 parts of phosphorus oxychloride to a mixture of 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda. Stir the mixture for 30 minutes at 70-85 °C. After cooling, the precipitate is filtered, washed until neutral with methylene (B1212753) chloride and then water, and subsequently dried. This process yields this compound.[13]

Method 2: From 2-chloro-5-nitrobenzonitrile (B92243) This compound can be synthesized via the reaction of 2-chloro-5-nitrobenzonitrile with ammonia.[3]

Method 3: From 6-nitroisatoic anhydride A newer synthetic route starts from 6-nitroisatoic anhydride, which is converted to the target compound through reaction with ammonia, subsequent treatment with phosgene, and final hydrolysis.[3]

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., 5-Nitroanthranilic acid amide) Reaction Dehydration Reaction Start->Reaction 1 Reagent Dehydrating Agent (e.g., POCl₃) Reagent->Reaction 2 Purification Workup & Purification (Filtration, Washing, Drying) Reaction->Purification 3 Product This compound Purification->Product 4

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Accurate analytical methods are essential for confirming the identity, purity, and quality of this compound. The protocols below are generalized based on methods used for structurally similar compounds and can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for separating and identifying volatile compounds.

  • Sample Preparation: Dissolve 1-5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate). Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.[14]

  • Instrumentation (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[14]

    • Inlet Temperature: 250°C.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: m/z 50-300.[14]

  • Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The resulting mass spectrum, showing a parent ion and characteristic fragment ions (e.g., m/z 133, 117, 116, 90, 63), is used for structural confirmation.[14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary technique for assessing purity.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Instrumentation (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[15][16]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 254 nm or the wavelength of maximum absorbance.[15]

G cluster_analytical GC-MS Analytical Workflow A Sample Preparation (Dissolution & Dilution) B GC Injection (Vaporization) A->B C Separation (Capillary Column) B->C D Ionization (Electron Impact) C->D E Mass Analysis (Mass Filter) D->E F Detection E->F G Data Interpretation (TIC & Mass Spectrum) F->G

Caption: A typical workflow for the analysis of this compound by GC-MS.

Biological Activity and Applications

While primarily used as a chemical intermediate, recent studies have begun to explore the biological activities of this compound.

Anticancer Potential

A study investigated the cytotoxic and proliferative effects of this compound on the AGS human gastric adenocarcinoma cell line and healthy HUVEC (Human Umbilical Vein Endothelial Cells).[17]

  • Findings: High doses of the compound (50 µg/mL, 100 µg/mL, and 200 µg/mL) demonstrated cytotoxic and antiproliferative properties against the AGS cancer cells. In contrast, the compound did not show toxic effects on the healthy HUVEC cell line.[17]

  • Implication: These results suggest that this compound may have anticancer potential and warrants further investigation for cancer treatment.[17]

Experimental Protocol: Cytotoxicity Assessment

The study utilized several assays to evaluate the compound's biological effects.

  • Cell Lines: AGS (cancer cell line) and HUVEC (healthy control cell line).[17]

  • Compound Dosing: Cells were treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL).[17]

  • Assays:

    • RTCA (Real-Time Cell Analyzer): Used to evaluate cell viability in real-time.[17]

    • LDH (Lactate Dehydrogenase) Assay: Used to measure cytotoxicity by quantifying membrane damage.[17]

    • WST-1 (Water Soluble Tetrazolium Salts) Assay: Used to assess cell proliferation.[17]

G cluster_bio Cytotoxicity Experimental Workflow cluster_assays Cells Cell Lines (AGS Cancer & HUVEC Control) Treatment Treatment with This compound (Varying Doses) Cells->Treatment Assays Biological Assays Treatment->Assays WST1 WST-1 Assay LDH LDH Assay RTCA RTCA System Outcome Determine Effects on Proliferation & Cytotoxicity WST1->Outcome LDH->Outcome RTCA->Outcome

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzonitrile is a synthetic organic compound with the chemical formula C₇H₅N₃O₂.[1] It is also known by its synonyms, 5-Nitroanthranilonitrile and 2-Cyano-4-nitroaniline.[1] The presence of three functional groups—amino (-NH₂), nitro (-NO₂), and cyano (-C≡N)—on a benzene (B151609) ring makes it a versatile building block in organic synthesis, particularly in the preparation of dyes and pharmaceuticals. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic and antiproliferative effects against cancer cell lines. This guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and crystallographic data that confirm its molecular structure. It also includes experimental protocols for its synthesis and for the assessment of its biological activity, along with a discussion of its potential mechanism of action in cancer cells.

Physicochemical Properties

This compound is a yellow to brownish powder with a melting point in the range of 200-210 °C.[2] Its molecular weight is 163.13 g/mol .[1]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Data

The structural features of this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Doublet1HAromatic H (H-6)
~7.6 - 7.9Doublet1HAromatic H (H-4)
~6.8 - 7.1Doublet1HAromatic H (H-3)
~5.5 - 6.0Broad Singlet2H-NH₂

Note: Predicted data based on typical chemical shifts for similar aromatic compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]

Chemical Shift (ppm)Assignment
~150 - 155C-NH₂
~140 - 145C-NO₂
~130 - 135Aromatic CH
~125 - 130Aromatic CH
~115 - 120C-CN
~110 - 115Aromatic CH
~100 - 105C-CN

Note: Predicted data based on typical chemical shifts for similar aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1550 - 1490StrongAsymmetric NO₂ stretch
1350 - 1300StrongSymmetric NO₂ stretch
1150 - 1050MediumC-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound [4]

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular Ion)
133Moderate[M - NO]⁺
117High[M - NO₂]⁺
90High[M - NO₂ - HCN]⁺
63Moderate[C₅H₃]⁺
Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of this compound in the solid state. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 231063.[1]

Table 5: Crystallographic Data for this compound (CCDC 231063)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value retrieved from CCDC
b (Å)Value retrieved from CCDC
c (Å)Value retrieved from CCDC
α (°)90
β (°)Value retrieved from CCDC
γ (°)90
Volume (ų)Value retrieved from CCDC
Z4
Density (calculated) (g/cm³)Value retrieved from CCDC

Note: Specific unit cell parameters are available from the Cambridge Crystallographic Data Centre.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 5-nitroanthranilamide.

Materials:

  • 5-Nitroanthranilamide

  • N-methylpyrrolidone (NMP)

  • Phosphorus pentoxide (P₂O₅)

  • Water

Procedure:

  • In a round-bottom flask, suspend 181 parts of 5-nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone.

  • To this suspension, add 170 parts of phosphorus pentoxide.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Biological Activity Assays

The cytotoxic and antiproliferative effects of this compound on cancer cells can be assessed using the LDH and WST-1 assays.[5]

WST-1 Cell Proliferation Assay

Materials:

  • AGS (human gastric adenocarcinoma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed AGS cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO).

  • Incubate for another 24 or 48 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37 °C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

Materials:

  • AGS cell line

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity detection kit

  • 96-well microplates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed AGS cells in a 96-well plate as described for the WST-1 assay.

  • After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation cluster_spectroscopy cluster_data Data Analysis & Confirmation Start Starting Material (5-Nitroanthranilamide) Reaction Dehydration (P2O5, NMP, 80°C) Start->Reaction Purification Purification (Precipitation, Filtration) Reaction->Purification Product This compound Purification->Product Spectroscopy Spectroscopic Analysis Product->Spectroscopy Crystallography X-ray Crystallography Product->Crystallography NMR NMR (1H, 13C) Spectroscopy->NMR IR IR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Crystal_Data Crystallographic Data (Table 5) Crystallography->Crystal_Data Spectral_Data Spectroscopic Data (Tables 1-4) NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Structure_Confirmed Confirmed Structure Spectral_Data->Structure_Confirmed Crystal_Data->Structure_Confirmed

Caption: Workflow for the synthesis and structure elucidation of this compound.

Biological_Activity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Proliferation Assays cluster_results Data Analysis cluster_conclusion Conclusion Seed_Cells Seed AGS Cancer Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat Treat with This compound Incubate_24h->Treat Incubate_Treatment Incubate (24-48h) Treat->Incubate_Treatment WST1_Assay WST-1 Assay Incubate_Treatment->WST1_Assay LDH_Assay LDH Assay Incubate_Treatment->LDH_Assay WST1_Data Measure Absorbance (450nm) Calculate Cell Viability WST1_Assay->WST1_Data LDH_Data Measure Absorbance (490nm) Calculate Cytotoxicity LDH_Assay->LDH_Data Biological_Effect Antiproliferative & Cytotoxic Effects Confirmed WST1_Data->Biological_Effect LDH_Data->Biological_Effect

Caption: Experimental workflow for assessing the biological activity of this compound.

Potential Anticancer Signaling Pathway

While the precise signaling pathway for this compound-induced apoptosis in AGS cancer cells has not been fully elucidated, studies on other nitroaromatic compounds suggest a likely mechanism involving the intrinsic (mitochondrial) apoptosis pathway.[6] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a consequence of the metabolism of nitroaromatic compounds.

The proposed cascade of events is as follows:

  • Induction of Oxidative Stress: this compound may lead to an increase in intracellular ROS levels.

  • Mitochondrial Membrane Depolarization: The elevated ROS can cause damage to the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.

  • Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Apoptosis_Signaling_Pathway Compound This compound ROS Increased Intracellular ROS Compound->ROS Mitochondria Mitochondrial Stress & Membrane Depolarization ROS->Mitochondria CytochromeC Release of Cytochrome c Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, ATP) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The structural elucidation of this compound is well-established through a combination of spectroscopic and crystallographic methods. The presence of multiple reactive functional groups makes it a valuable intermediate in synthetic chemistry. Furthermore, its demonstrated cytotoxic and antiproliferative effects against cancer cells suggest its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its biological activity, which will be crucial for its future development as a therapeutic agent.

References

An Overview of 2-Amino-5-nitrobenzonitrile: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular formula and weight of 2-Amino-5-nitrobenzonitrile, a compound of interest in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are calculated based on the elemental composition and standard atomic weights.

IdentifierValueSource
Molecular Formula C₇H₅N₃O₂[1][2][3][4]
Molecular Weight 163.13 g/mol [1][2][3][5]
IUPAC Name This compound[1][6]
CAS Number 17420-30-3[2][3][4][5]
Synonyms 5-Nitroanthranilonitrile, 2-Cyano-4-nitroaniline[1][2][4]

Experimental Protocols

The molecular formula is derived from elemental analysis and high-resolution mass spectrometry. The molecular weight is a calculated value based on the molecular formula and the standard atomic weights of the constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Structural and Molecular Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical hierarchy.

G Compound This compound Formula Molecular Formula C₇H₅N₃O₂ Compound->Formula has a MolWeight Molecular Weight 163.13 g/mol Formula->MolWeight results in a

Caption: Logical flow from compound name to molecular formula and weight.

References

Solubility Profile of 2-Amino-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative data, alongside detailed experimental protocols to enable researchers to determine quantitative solubility in their specific applications.

Qualitative Solubility Summary

This compound is a crystalline powder, appearing as a yellow to brownish solid.[1] Its molecular structure, containing both a polar amino (-NH2) group and a polar nitro (-NO2) group, as well as a less polar benzonitrile (B105546) framework, results in a nuanced solubility profile.

The presence of the amino group suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility.[2] However, the overall aromatic structure contributes to its solubility in a range of organic solvents.

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

  • Readily Soluble in: Acetone, Chloroform, Benzene.[1]

  • Slightly or Sparingly Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Water.[1]

  • Predicted to be Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF).

  • Predicted to be Sparingly to Moderately Soluble in: Other polar protic solvents like Methanol, where heating may be required to increase dissolution.

There is some conflicting information regarding its solubility in polar protic solvents like water and ethanol, with one source suggesting greater solubility due to hydrogen bonding and another stating it is sparingly soluble.[1][2] This underscores the importance of experimental determination for specific applications. The solubility in aqueous solutions may also be influenced by pH.[2]

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventSolvent TypeQualitative SolubilityReference
AcetonePolar AproticReadily Soluble[1]
BenzeneNon-PolarReadily Soluble[1]
ChloroformNon-PolarReadily Soluble[1]
Dimethyl sulfoxide (DMSO)Polar AproticSlightly Soluble[1]
EthanolPolar ProticSparingly Soluble[1]
WaterPolar ProticSparingly Soluble[1]

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This protocol involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, to be tested for compatibility with the solvent)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved solid particles.

  • Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.

Quantitative Analysis of the Saturated Solution

The concentration of the solute in the saturated solution can be determined by several methods.

2.2.1. Gravimetric Analysis

This is a straightforward method for determining the mass of the dissolved solid.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the evaporating dish.

  • Gently evaporate the solvent under a fume hood or using a rotary evaporator.

  • Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (melting point is approximately 200-207 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it accurately.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in units such as g/100 mL or mg/L.

2.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a significant absorbance in the UV-Vis region and does not degrade in the chosen solvent.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration to create a calibration curve.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prep Sample Preparation (Add excess solid to solvent) start->prep equilibrate Equilibration (Agitate at constant T) prep->equilibrate settle Phase Separation (Allow solid to settle) equilibrate->settle filter Filtration (Remove undissolved solid) settle->filter analysis Quantitative Analysis filter->analysis gravimetric Gravimetric Analysis analysis->gravimetric Method 1 uv_vis UV-Vis Spectrophotometry analysis->uv_vis Method 2 hplc HPLC Analysis analysis->hplc Method 3 calculate Calculate Solubility gravimetric->calculate uv_vis->calculate hplc->calculate end End calculate->end

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3), a key physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point data, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, also known as 2-cyano-4-nitroaniline, is a chemical intermediate primarily used in the synthesis of dyestuffs and pharmaceuticals.[1][2] Its molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[1]

Table 1: Reported Melting Point of this compound

Melting Point (°C)Purity/AssaySource
200-20795%Sigma-Aldrich[3]
209.0 to 212.0>98.0% (GC)Tokyo Chemical Industry Co., Ltd.[4]
207-210Not SpecifiedAHH Chemical Co., Ltd.[5]
210Not SpecifiedChemicalBook[6]
210>98.0% (GC)Shandong Biotech[7]
209Not SpecifiedStenutz[8]

The appearance of this compound is typically a light yellow to orange or brown powder or crystal.[2][4][6]

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental procedure for the characterization and purity assessment of a crystalline solid like this compound. The capillary method is a widely adopted and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The sample is then finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination (Rapid Heating): The sample is heated at a relatively fast rate to quickly determine an approximate melting range. This provides a target for a more precise measurement.

  • Accurate Melting Point Determination (Slow Heating): The apparatus is allowed to cool to a temperature well below the approximate melting point. A new sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis start Start: Dry Sample crush Crush sample to fine powder start->crush load Load capillary tube (2-3 mm) crush->load setup Place tube in apparatus load->setup rapid_heat Rapid heating for approximate range setup->rapid_heat cool Cool down apparatus rapid_heat->cool slow_heat Slow heating (1-2°C/min) cool->slow_heat observe Observe and record melting range slow_heat->observe record Record T1 (first liquid) and T2 (all liquid) observe->record report Report melting range (T1 - T2) record->report end end report->end End SynthesisPathway A This compound (Intermediate) B Chemical Transformation (e.g., diazotization, coupling) A->B C Dyestuffs B->C D Active Pharmaceutical Ingredients (APIs) B->D

References

The Dimerization of 2-Amino-5-nitrobenzonitrile: A Technical Guide to its Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzonitrile, a versatile chemical intermediate in the synthesis of dyestuffs and pharmaceuticals, undergoes a notable self-condensation reaction, or dimerization, under specific conditions to form a more complex heterocyclic structure.[1] This technical guide provides an in-depth exploration of the mechanism behind this dimerization, offering a detailed, step-by-step pathway. It includes a summary of the available quantitative data, a comprehensive experimental protocol derived from foundational research, and visualizations to elucidate the reaction pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a foundational understanding of the reactivity of this compound.

Introduction

This compound is a key building block in organic synthesis, prized for its array of reactive functional groups that allow for diverse chemical transformations.[1] Its molecular architecture, featuring an amino group, a nitro group, and a nitrile moiety on an aromatic ring, makes it a precursor for a variety of complex molecules, including those with pharmaceutical applications.[1] A particularly significant reaction of this compound is its thermal dimerization in a basic medium, which leads to the formation of a quinazoline (B50416) derivative. Understanding the mechanism of this transformation is crucial for controlling the reaction and for the potential synthesis of novel heterocyclic compounds.

The Dimerization Reaction: An Overview

The dimerization of this compound typically occurs at elevated temperatures in the presence of a basic catalyst, such as alcoholic ammonia (B1221849). The reaction product has been rigorously identified as 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. This transformation is an example of a broader class of reactions where aromatic ortho-aminonitriles undergo intermolecular condensation with other nitriles in basic conditions to yield 2-aryl-4-aminoquinazolines.

Proposed Reaction Mechanism

The dimerization is proposed to proceed through the formation of an amidine intermediate, which then undergoes an intramolecular cyclization to form the final quinazoline product. The detailed, step-by-step mechanism is outlined below.

Step 1: Activation of the Nitrile Group

In the presence of a base (e.g., ammonia), one molecule of this compound acts as a nucleophile, with its amino group attacking the electrophilic carbon of the nitrile group of a second molecule. This initial attack is facilitated by the basic conditions, which may deprotonate the amino group, increasing its nucleophilicity.

Step 2: Formation of the Amidine Intermediate

The initial nucleophilic attack is followed by proton transfers, leading to the formation of a key amidine intermediate. This intermediate connects the two monomer units.

Step 3: Intramolecular Cyclization

The newly formed amidine then participates in an intramolecular cyclization. The amino group on the second aromatic ring attacks the carbon of the original nitrile group of the first monomer unit.

Step 4: Aromatization

The cyclized intermediate undergoes tautomerization to achieve a more stable, aromatic quinazoline ring system, yielding the final product, 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline.

Dimerization_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Amidine Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization Monomer1 This compound (Molecule 1) Intermediate1 Activated Nitrile Intermediate Monomer1->Intermediate1 Nucleophilic attack by amino group Monomer2 This compound (Molecule 2) Monomer2->Intermediate1 Base Base (NH3) Base->Monomer1 Activation Amidine Amidine Intermediate Intermediate1->Amidine Proton Transfer Intermediate1->Amidine Cyclized Cyclized Intermediate Amidine->Cyclized Intramolecular attack Amidine->Cyclized Product 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline Cyclized->Product Tautomerization Cyclized->Product

Caption: Proposed mechanism for the dimerization of this compound.

Quantitative Data

ParameterValueNotes
Reaction Temperature180 °CIn a sealed vessel (steel bomb).
Reaction MediumAlcoholic AmmoniaProvides both the solvent and base.
YieldNot explicitly quantifiedThe dimer is reported as the major product under these conditions.

Experimental Protocols

The following is a generalized experimental protocol for the dimerization of this compound based on the seminal literature.

Materials:

  • This compound

  • Ethanol (B145695) (or other suitable alcohol)

  • Ammonia

  • Steel bomb or other suitable high-pressure reactor

Procedure:

  • A solution of this compound in ethanol is prepared.

  • The solution is saturated with ammonia gas.

  • The mixture is transferred to a steel bomb.

  • The sealed reactor is heated to 180 °C for several hours.

  • After cooling, the reactor is carefully vented in a fume hood.

  • The precipitated solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Experimental_Workflow start Start prep Prepare solution of this compound in ethanol start->prep saturate Saturate solution with ammonia prep->saturate react Heat in a sealed steel bomb at 180°C saturate->react cool Cool the reactor react->cool vent Vent the reactor in a fume hood cool->vent filter Filter to collect the solid product vent->filter purify Purify the product by recrystallization filter->purify end End purify->end

Caption: Generalized experimental workflow for the dimerization.

Conclusion

The dimerization of this compound to 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline is a robust and significant transformation. The mechanism, proceeding through an amidine intermediate, is a key example of the reactivity of ortho-aminonitriles. While detailed quantitative data is sparse, the established protocol provides a clear pathway for the synthesis of this complex heterocyclic product. This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical information to explore and utilize this reaction in the development of new chemical entities. Further research into the reaction kinetics and the optimization of conditions could broaden the applicability of this dimerization in synthetic chemistry.

References

electrophilic and nucleophilic sites of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-nitrobenzonitrile

Introduction

This compound is a vital chemical intermediate, extensively utilized in the synthesis of dyestuffs and as a building block for various active pharmaceutical ingredients (APIs).[1] Its molecular architecture, which incorporates an amino group, a nitro group, and a nitrile group on a benzene (B151609) ring, results in a complex and versatile reactivity profile.[1][2] This guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, offering insights for researchers, scientists, and professionals in drug development. The interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups dictates its chemical behavior.[2]

Molecular Structure and Electronic Effects

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups.

  • Amino Group (-NH₂): This group is a strong activator and electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. It significantly reduces the electron density on the ring.

  • Nitrile Group (-C≡N): The nitrile group is also a strong electron-withdrawing group, primarily through a strong inductive effect and resonance, further decreasing the electron density of the benzene ring.

The simultaneous presence of a potent EDG and two strong EWGs creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

Nucleophiles are electron-rich species capable of donating an electron pair to form a new covalent bond.

The Amino Group

The primary nucleophilic center in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen makes it a potent site for reactions with electrophiles. However, the strong electron-withdrawing effect of the nitro group can significantly diminish the nucleophilicity of the amino group.[2] This reduced reactivity is observed in certain cyclization reactions where the initial aza-Michael addition is inhibited.[2]

The Aromatic Ring

While the amino group activates the ring, the combined deactivating effect of the nitro and nitrile groups substantially reduces the overall nucleophilicity of the benzene ring. Electrophilic aromatic substitution is therefore less favorable compared to aniline (B41778) but can still occur under specific conditions, directed by the amino group to the positions ortho and para to it.

Electrophilic Sites

Electrophiles are electron-deficient species that can accept an electron pair.

The Nitrile Carbon

The carbon atom of the nitrile group is a significant electrophilic site. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, making the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile group into other functionalities. For instance, it can be transformed into a thioamide with high yield by reacting with hydrogen sulfide (B99878).[2]

The Aromatic Ring Carbons

The carbons of the aromatic ring, particularly those bonded to the electron-withdrawing nitro and nitrile groups, are rendered electron-deficient and thus become electrophilic centers. These positions are susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present or under forcing reaction conditions.

The Nitro Group

The nitrogen atom of the nitro group carries a formal positive charge and is therefore an electrophilic center. The oxygen atoms are electron-rich. The entire group is a powerful site for reduction reactions.

Reactivity Profile and Data

The unique electronic landscape of this compound allows for a range of chemical transformations. Key reactions often target the functional groups with distinct nucleophilic or electrophilic character.

Functional GroupType of ReactivityCommon Reactions
Amino Group (-NH₂) ** NucleophilicAlkylation, Acylation, Diazotization
Nitrile Group (-C≡N) Electrophilic (Carbon)Conversion to thioamide, Hydrolysis to carboxylic acid, Reduction to amine
Nitro Group (-NO₂) **Electrophilic (Nitrogen)Reduction to amino group
Aromatic Ring Reduced NucleophilicityElectrophilic Aromatic Substitution (under specific conditions)

Table 1: Summary of Reactivity by Functional Group.

Experimental Protocols

Detailed methodologies for key transformations of this compound are crucial for its application in synthesis.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a common and valuable transformation. A related compound, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, has been successfully reduced using tin(II) chloride.[2] This suggests a similar protocol would be effective for this compound.

  • Protocol:

    • Dissolve the 2-aminobenzonitrile (B23959) derivative in a suitable solvent mixture such as acetic acid and concentrated hydrochloric acid.

    • Add a reducing agent, such as zinc dust or tin(II) chloride (SnCl₂), portion-wise while maintaining the reaction temperature, for example, at 60°C.[2][3]

    • Stir the mixture for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by an appropriate technique like TLC.[2]

    • Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to a pH of approximately 8-9.[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or toluene).[2][3]

    • Wash the combined organic layers with brine, dry over an anhydrous salt like Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Conversion of the Nitrile Group to a Thioamide

The nitrile group can be effectively converted to a thioamide, opening pathways to sulfur-containing heterocyclic compounds.[2]

  • Protocol:

    • Dissolve this compound in a suitable solvent like pyridine (B92270) or a mixture of pyridine and triethylamine.

    • Bubble hydrogen sulfide (H₂S) gas through the solution or add a source of sulfide ions.

    • Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) and monitor its progress.

    • Upon completion, the product may precipitate from the reaction mixture or can be isolated by pouring the mixture into water.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure thioamide.

Visualizations

Molecular Reactivity Map

Caption: Predicted electrophilic and nucleophilic centers.

Synthetic Pathways Workflow

G cluster_reduction Nitro Group Reduction cluster_nitrile_conv Nitrile Group Conversion start This compound reduct_reagents Reagents: SnCl₂/HCl or Zn/CH₃COOH start->reduct_reagents Nucleophilic N attacks H⁺ Electrophilic N is reduced thio_reagents Reagents: H₂S, Pyridine/Triethylamine start->thio_reagents Nucleophilic S attacks Electrophilic C of Nitrile product_diamine 2,5-Diaminobenzonitrile reduct_reagents->product_diamine product_thioamide 2-Amino-5-nitrobenzothioamide thio_reagents->product_thioamide

Caption: Key synthetic transformations.

References

Theoretical and Experimental Insights into 2-Amino-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Amino-5-nitrobenzonitrile (C₇H₅N₃O₂), a significant intermediate in the synthesis of dyes and pharmaceuticals.[1] The unique molecular structure, featuring an electron-donating amino group and electron-withdrawing nitro and cyano groups, imparts interesting electronic and optical properties, making it a subject of considerable scientific interest. This document collates available experimental data and outlines the standard methodologies for its theoretical investigation, primarily using Density Functional Theory (DFT). It is intended as a resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a yellow to brownish powder with a molecular weight of 163.13 g/mol .[2][3] Its melting point is reported to be in the range of 200-210 °C.[3][4][5] The molecule consists of a benzene (B151609) ring substituted with an amino group at position 2, a nitro group at position 5, and a nitrile group at position 1.

Molecular Structure of this compound N1 N C2 C C3 C C2->C3 N_amino NH₂ C2->N_amino C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 N_nitro N C5->N_nitro C1 C C6->C1 H6 H C6->H6 C1->C2 C_cyano C C1->C_cyano O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro N_cyano N C_cyano->N_cyano C_cyano->N_cyano C_cyano->N_cyano

Caption: Molecular structure of this compound.

Theoretical Studies Framework

Theoretical investigations of this compound are crucial for understanding its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the most common computational method for such analyses, often employing Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set like 6-311++G(d,p).[6][7]

A typical computational workflow involves several key steps:

G cluster_properties Property Calculations start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc stability Confirmation of Stability (No imaginary frequencies) freq_calc->stability homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Analysis) stability->homo_lumo mep Molecular Electrostatic Potential (MEP) nbo Natural Bond Orbital (NBO) Analysis nlo Nonlinear Optical (NLO) Properties

Caption: A standard computational workflow for theoretical studies.

Structural Parameters
ParameterDescriptionIllustrative Theoretical Value
Bond Lengths (Å)Distances between atomic nuclei.C-C (aromatic): ~1.39-1.41 ÅC-NH₂: ~1.37 ÅC-NO₂: ~1.48 ÅC-CN: ~1.44 ÅC≡N: ~1.16 Å
Bond Angles (°)Angles formed by three connected atoms.C-C-C (aromatic): ~118-121°C-C-NH₂: ~121°C-C-NO₂: ~118°C-C-CN: ~120°
Dihedral Angles (°)Torsional angles defining the 3D structure.O-N-C-C: ~0° or 180° (indicating planarity of the nitro group with the ring)
Note: Illustrative values are based on typical DFT calculations for similar aromatic nitro compounds.
Vibrational Analysis (FT-IR and FT-Raman)

Theoretical frequency calculations are used to predict the vibrational spectra (FT-IR and FT-Raman) and to aid in the assignment of experimental bands to specific functional group vibrations. The nitrile group (C≡N) stretch is a particularly strong and sharp indicator in IR spectroscopy.[8]

Functional GroupVibrational ModeExperimental FT-IR (cm⁻¹)Illustrative Theoretical (cm⁻¹)
N-H (Amino)Asymmetric & Symmetric Stretch3452, 3363~3500-3300
C≡N (Nitrile)Stretch2211~2230-2210
NO₂ (Nitro)Asymmetric & Symmetric StretchNot specified~1550-1490 (Asym)~1350-1300 (Sym)
C=C (Aromatic)StretchNot specified~1620-1580
Note: Experimental values are for the related compound 2-amino-4-chlorobenzonitrile.[7] Illustrative theoretical values are based on typical DFT calculations for similar molecules.[9]
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For molecules like this compound, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and cyano groups, indicating a potential for intramolecular charge transfer.

G cluster_orbitals Frontier Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO  ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO->LUMO Energy_label Energy CT Intramolecular Charge Transfer

Caption: HOMO-LUMO energy gap and intramolecular charge transfer.

ParameterDescriptionIllustrative Theoretical Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.5 eV
Energy Gap (ΔE)E_LUMO - E_HOMO~ 4.0 eV
Note: These values are illustrative and based on typical DFT calculations for similar molecules.[11][12]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, making them susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.[11]

Nonlinear Optical (NLO) Properties

The presence of strong electron-donating (-NH₂) and electron-withdrawing (-NO₂, -CN) groups connected by a π-conjugated system suggests that this compound may possess significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for quantifying the second-order NLO response.

ParameterDescriptionIllustrative Theoretical Value
Dipole Moment (μ)Measure of the molecule's overall polarity.~ 6-8 D
First-order Hyperpolarizability (β)Quantifies the second-order NLO response.~ 15-20 x 10⁻³⁰ esu
Note: These values are illustrative and based on typical DFT calculations for similar NLO-active molecules.[11]

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been reported. A common method involves the dehydration of 5-nitroanthranilamide.

Protocol:

  • Reaction Setup: To a suspension of 5-nitroanthranilamide (181 parts) in N-methylpyrrolidone (300 parts by volume), add phosphorus pentoxide (170 parts).

  • Heating: Heat the mixture to 80 °C for 2 hours with stirring.

  • Quenching: After cooling, pour the reaction mixture into water.

  • Isolation: Filter the resulting precipitate with suction.

  • Purification: Wash the filter cake with water until neutral and then dry. This procedure yields this compound with high purity.[13]

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Finely grind a small amount of the this compound sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[14]

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Correlate the absorption bands in the spectrum with the vibrational frequencies of specific functional groups (e.g., N-H, C≡N, NO₂).[14]

Conclusion

This compound is a molecule with significant potential, stemming from its unique electronic structure. While comprehensive theoretical studies on this specific compound are sparse in public literature, this guide outlines the standard computational and experimental methodologies used to characterize it and similar molecules. By combining DFT-based theoretical predictions for structural, vibrational, and electronic properties with established experimental protocols for synthesis and characterization, a thorough understanding of this important chemical intermediate can be achieved. Further dedicated computational studies on this compound would be valuable to precisely quantify its properties and guide its application in the development of novel materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-5-nitrobenzonitrile, a valuable building block in medicinal chemistry, from 5-nitroanthranilic acid amide. The primary transformation involves the dehydration of the amide functionality to a nitrile. Several effective dehydrating agents can be employed for this reaction, and this guide outlines protocols for three common reagents: Phosphorus Pentoxide (P₂O₅), Phosphorus Pentachloride (PCl₅), and Phosphorus Oxychloride (POCl₃).

Reaction Scheme

The general reaction involves the removal of a water molecule from 5-nitroanthranilic acid amide to form the corresponding nitrile.

Chemical Equation:

5-nitroanthranilic acid amide → this compound + H₂O

Quantitative Data Summary

The following table summarizes the quantitative data from various protocols for the synthesis of this compound. This allows for a comparative analysis of the efficiency of different dehydrating agents and reaction conditions.

Dehydrating AgentSolventReaction Temperature (°C)Reaction TimeYield (%)Melting Point (°C)
Phosphorus Pentoxide (P₂O₅)N-Methylpyrrolidone802 hours91202-204
Phosphorus Pentachloride (PCl₅)Dioxane401 hour96203-204
Phosphorus Oxychloride (POCl₃)None80-9015 minutes75.5204-206
Phosphorus Oxychloride (POCl₃)None70-801 hour63.5198-200
Phosphorus Oxychloride (POCl₃) with SodaNone70-8530 minutes88207-208

Data sourced from patent literature.[1]

Experimental Protocols

The following are detailed experimental procedures for the key synthesis pathways.

Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)

This protocol describes the synthesis of this compound using phosphorus pentoxide as the dehydrating agent.

Materials:

  • 5-nitroanthranilic acid amide (181 parts by weight)

  • Phosphorus pentoxide (170 parts by weight)

  • N-methylpyrrolidone (300 parts by volume)

  • Water

Procedure:

  • In a suitable reaction vessel, combine 181 parts of 5-nitroanthranilic acid amide with 300 parts by volume of N-methylpyrrolidone.

  • With stirring, add 170 parts of phosphorus pentoxide to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the filter cake with water until the washings are neutral.

  • Dry the solid product to obtain this compound.[1]

Expected Yield: 148 parts (91% of theory) with a melting point of 202-204°C.[1]

Protocol 2: Dehydration using Phosphorus Pentachloride (PCl₅)

This method utilizes phosphorus pentachloride in dioxane for the dehydration reaction.

Materials:

  • 5-nitroanthranilic acid amide (181 parts by weight)

  • Phosphorus pentachloride (230 parts by weight)

  • Dioxane (400 parts by volume)

  • Water (320 parts by volume)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, suspend 181 parts of 5-nitroanthranilic acid amide and 230 parts of phosphorus pentachloride in 400 parts by volume of dioxane.

  • Heat the mixture to 40°C with stirring for 1 hour.

  • During the reaction, pass a stream of nitrogen over the mixture to remove the hydrogen chloride gas that is formed.

  • After cooling, pour the reaction mixture into 320 parts by volume of water and stir for an additional hour.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with water until neutral and then dry to yield this compound.[1]

Expected Yield: 157 parts (96% of theory) with a melting point of 203-204°C.[1]

Protocol 3: Dehydration using Phosphorus Oxychloride (POCl₃)

This protocol outlines the use of phosphorus oxychloride as both the reagent and the reaction medium.

Materials:

  • 5-nitroanthranilic acid amide (30 parts by weight)

  • Phosphorus oxychloride (100 parts by weight)

  • Methylene (B1212753) chloride

  • Water

Procedure:

  • To 30 parts of 5-nitroanthranilic acid amide, add 100 parts of phosphorus oxychloride.

  • Stir the mixture and heat it to a temperature between 80°C and 90°C for 15 minutes.

  • After cooling, collect the precipitate by suction filtration.

  • Wash the solid first with methylene chloride and then with water until neutral.

  • Dry the product to obtain this compound.[1]

Expected Yield: 20.5 parts (75.5% of theory) with a melting point of 204-206°C.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 5-nitroanthranilic acid amide.

Synthesis_Workflow Start 5-Nitroanthranilic acid amide Reaction Reaction Start->Reaction Reagent Dehydrating Agent (P₂O₅, PCl₅, or POCl₃) + Solvent (optional) Reagent->Reaction Workup Workup (Precipitation, Filtration) Reaction->Workup Cooling Purification Purification (Washing, Drying) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes: Synthesis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-nitrobenzonitrile, also known as 5-nitroanthranilonitrile or 2-cyano-4-nitroaniline, is a valuable chemical intermediate.[1][2] Its molecular structure, which includes amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[3] This compound is primarily used in the manufacturing of azo dyes and other specialty colorants.[3][4] The protocols detailed below describe a high-yield synthesis method starting from 5-nitroanthranilic acid amide, a route noted for its efficiency.[4]

Data Presentation

A summary of the physical and chemical properties of this compound is provided below. The reaction conditions for several synthesis variations are also included, highlighting the impact of different dehydrating agents and solvents on reaction yield and product melting point.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17420-30-3[1]
Molecular Formula C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol [1]
Appearance Yellow to brownish powder/crystal[2][5][6]
Melting Point 200-212 °C[1][2][5]
Solubility Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol.[5]

Table 2: Summary of Synthesis Protocols via Dehydration of 5-Nitroanthranilic Acid Amide

Dehydrating AgentSolventTemperature (°C)TimeYield (%)Melting Point (°C)Reference
Phosphorus OxychlorideN/A (neat)70 - 8530 min88%207 - 208[4]
Phosphorus OxychlorideN/A (neat)80 - 9015 min75.5%204 - 206[4]
Phosphorus PentachlorideDioxane401 hr96%203 - 204[4]
Phosphorus OxychlorideNitrobenzene100 - 11015 min63.5%201 - 202[4]

Experimental Protocols

The following protocol is based on a high-yield procedure for the synthesis of this compound from 5-nitroanthranilic acid amide using phosphorus oxychloride.[4]

Materials and Equipment:

  • 5-Nitroanthranilic acid amide

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (soda ash)

  • Methylene (B1212753) chloride

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and heating mantle

  • Condenser (optional, for reactions requiring reflux)

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Protocol 1: Synthesis using Phosphorus Oxychloride

This procedure details the dehydration of 5-nitroanthranilic acid amide to form the target nitrile.[4]

  • Reaction Setup: In a suitable round-bottom flask, combine 360 parts by weight of 5-nitroanthranilic acid amide and 36 parts by weight of sodium carbonate.

  • Reagent Addition: To this mixture, add 1080 parts by weight of phosphorus oxychloride.

  • Reaction Conditions: Stir the mixture and heat to a temperature of 70-85 °C for 30 minutes.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake first with methylene chloride. Continue washing with water until the filtrate is neutral.

  • Drying: Dry the resulting yellow-to-brownish solid to obtain this compound. This method typically yields around 287 parts by weight (88% of theory).[4]

  • Characterization: The final product can be characterized by its melting point (207-208 °C) and spectroscopic methods (IR, NMR).[4]

Alternative Synthesis Route:

An alternative pathway to this compound involves the reaction of 2-chloro-5-nitrobenzonitrile (B92243) with ammonia.[5] However, this method may require high pressure and temperature conditions and can be complicated by side reactions. The dehydration of 5-nitroanthranilic acid amide is generally a more direct and efficient laboratory-scale synthesis.[4]

Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the dehydration of 5-nitroanthranilic acid amide.

SynthesisWorkflow Start Starting Material: 5-Nitroanthranilic Acid Amide Reaction Reaction Conditions: Stir at 70-85 °C for 30 min Start->Reaction Add Reagents Reagents: - Phosphorus Oxychloride (POCl₃) - Sodium Carbonate Reagents->Reaction Add Workup Work-up: 1. Cool to RT 2. Vacuum Filtration Reaction->Workup Precipitate Forms Washing Washing: 1. Methylene Chloride 2. Water (until neutral) Workup->Washing Product Final Product: This compound Washing->Product Dry

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Amino-5-nitrobenzonitrile as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-5-nitrobenzonitrile as a key intermediate in the synthesis of azo dyes. While specific quantitative data for dyes derived directly from this compound is limited in the available literature, this document outlines the general synthetic procedures, drawing parallels from the well-documented use of the structurally similar compound, 2-amino-5-nitrobenzoic acid. The protocols provided herein are intended as a starting point and may require optimization for specific coupling components and desired dye characteristics.

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their widespread use in textiles, printing, and as analytical reagents is attributed to their intense colors, straightforward synthesis, and adaptability.[1] The synthesis of azo dyes from aromatic amines like this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.[1][2]

This compound, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a valuable precursor for the synthesis of disperse dyes.[3][4] Its molecular structure, featuring an amino group, a nitro group, and a nitrile group, offers unique reactivity for creating a diverse range of chromophores.[5] The electron-withdrawing nature of the nitro and nitrile groups can influence the final color and properties of the synthesized dyes.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amino group of this compound into a reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[1][2]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[1][2] The choice of the coupling partner is a critical determinant of the final dye's color and properties.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of azo dyes from the analogous compound 2-amino-5-nitrobenzoic acid and should be optimized for this compound.[1][2]

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a fine suspension of this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).[1]

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[1]

  • In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in cold distilled water (5 mL).[1]

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[1]

  • Verify the completion of the diazotization by testing with starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color.[1]

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[1]

Protocol 2: Azo Coupling with a Coupling Component (e.g., β-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., β-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component (e.g., 1.44 g, 0.01 mol of β-naphthol) in a 10% sodium hydroxide solution (30 mL).[1]

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.[1]

  • With constant stirring, slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution, maintaining the temperature below 5 °C.[1]

  • A colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.[1]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.[1]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[1]

  • Dry the purified dye in a vacuum oven at 60 °C.[1]

Characterization of Azo Dyes

The synthesized azo dyes can be characterized using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Quantitative Data

Table 1: Illustrative Performance of an Azo Dye Derived from a Structurally Similar Intermediate

Performance MetricDye from 2-Amino-5-nitrobenzoic Acid
Chemical Yield (%) 85 - 92%
Purity (by HPLC) > 98%
Color Deep Red
Light Fastness (ISO 105-B02) 6 - 7
Wash Fastness (ISO 105-C06) 4 - 5
Rubbing Fastness (ISO 105-X12) - Dry 5
Rubbing Fastness (ISO 105-X12) - Wet 4 - 5
Thermal Stability (°C) > 250°C

Note: This data is for an azo dye derived from 2-amino-5-nitrobenzoic acid and β-naphthol and is intended for illustrative purposes only. Actual results for dyes derived from this compound may vary depending on the specific coupling component and reaction conditions.

Visualizations

Synthetic Workflow

The general workflow for the synthesis of azo dyes from this compound is depicted below.

G A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Azo Coupling (0-5 °C) C->E D Coupling Component (e.g., β-Naphthol) D->E F Azo Dye E->F G Purification (Filtration, Recrystallization) F->G H Pure Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes.

Experimental Workflow

A more detailed experimental workflow is illustrated in the following diagram.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification A Suspend this compound in HCl/Water B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min at 0-5 °C C->D G Add Diazonium Salt solution D->G Immediate Use E Dissolve Coupling Component in NaOH solution F Cool to 0-5 °C E->F F->G H Stir for 2-3 hours G->H I Filter crude dye H->I J Wash with cold water I->J K Recrystallize from solvent J->K L Dry in vacuum oven K->L

Caption: Step-by-step experimental workflow for azo dye synthesis.

Signaling Pathways

Information regarding the specific signaling pathways affected by azo dyes derived from this compound is not available in the current scientific literature. The biological activity of azo dyes is a broad field of study, but data is highly compound-specific.

Conclusion

This compound is a promising intermediate for the synthesis of a variety of azo dyes, particularly disperse dyes. The protocols and data presented in these application notes, while adapted from a structurally similar precursor, provide a solid foundation for researchers to develop and optimize the synthesis of novel colorants. Further research is warranted to establish specific quantitative data and explore the potential biological activities of azo dyes derived from this versatile building block.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring ortho-disposed amino and cyano groups, along with a strategically placed nitro group, makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds. These scaffolds, particularly quinazolines and benzimidazoles, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. The electron-withdrawing nature of the nitro group influences the reactivity of the molecule, offering both challenges and opportunities for synthetic transformations.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, focusing on practical methodologies for laboratory-scale preparation.

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous pharmacologically active agents. The ortho-amino and cyano functionalities of this compound are perfectly positioned for cyclocondensation reactions to form the pyrimidine (B1678525) ring of the quinazoline system.

Application Note: Synthesis of 6-Nitro-4-aminoquinazolines

A primary application of this compound is its conversion to 4-amino-6-nitroquinazoline. This reaction typically involves condensation with a one-carbon synthon, such as formamide (B127407). The resulting 6-nitroquinazoline (B1619102) is a crucial intermediate; the nitro group can be readily reduced to an amine, providing a handle for further functionalization to modulate biological activity.[1] This pathway is instrumental in the synthesis of various kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of 4-Amino-6-nitroquinazoline

This protocol is adapted from established methodologies for the cyclization of ortho-aminobenzonitriles.

Reagents and Materials:

  • This compound

  • Formamide

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ice-water bath

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add formamide (10 eq) and potassium carbonate (1.2 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water to remove excess formamide and inorganic salts.

  • Dry the crude product under vacuum to yield 4-amino-6-nitroquinazoline.

Quantitative Data

While specific yield data for the direct synthesis from this compound is not extensively reported, related transformations provide insight into typical outcomes. The synthesis of this compound itself from 5-nitroanthranilamide using various dehydrating agents shows high efficiency.

Starting MaterialReagentTemperature (°C)Yield (%)Melting Point (°C)Reference
5-NitroanthranilamideP₂O₅ in NMP8091202-204[2]
5-NitroanthranilamidePCl₅ in Dioxane4096203-204[2]
5-NitroanthranilamidePOCl₃70-8063.5198-200[2]

Workflow and Reaction Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A This compound C Cyclocondensation (120-140 °C) A->C B Formamide, K₂CO₃, DMF B->C D 4-Amino-6-nitroquinazoline C->D Yields vary G A This compound B Nitro Group Reduction (e.g., SnCl₂/HCl) A->B C 2,5-Diaminobenzonitrile B->C D Cyclocondensation (with 2-Cyanoacetamide) C->D E 2-(Cyanomethyl)-5-aminobenzimidazole D->E

References

Application Notes and Protocols: 2-Amino-5-nitrobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzonitrile is a versatile chemical intermediate recognized for its critical role in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure, featuring an amino, a nitro, and a nitrile group, offers multiple reactive sites for constructing complex heterocyclic scaffolds, which are prevalent in many therapeutic agents.[1] This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in pharmaceutical research and development.

Key Applications in Pharmaceutical Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for several classes of biologically active compounds.

  • Quinazoline (B50416) Derivatives: The ortho-disposed amino and cyano groups are ideally positioned for cyclocondensation reactions to form quinazoline rings. This scaffold is found in numerous drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] A notable application is in the synthesis of 4-arylamino-6-nitroquinazolines, which have shown potential as leishmanicidal agents.[4] While the well-known EGFR inhibitor Gefitinib is synthesized from the related analog 2-amino-4-methoxy-5-nitrobenzonitrile, its development underscores the pharmaceutical relevance of this class of compounds in targeting critical signaling pathways in cancer.[5][6]

  • Benzimidazole (B57391) Derivatives: Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[7] While direct synthesis from this compound is less commonly documented, its diamino derivative (obtained by reduction of the nitro group) can serve as a key synthon for the benzimidazole core.

  • Thioamide Derivatives: The nitrile group can be readily converted to a thioamide, providing a gateway to a variety of sulfur-containing heterocycles with potential therapeutic applications.[8]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated due to EGFR mutations or overexpression. Targeted therapies, such as the quinazoline-based inhibitor Gefitinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling and controlling tumor growth. The synthesis of such inhibitors highlights the importance of the 2-aminobenzonitrile (B23959) scaffold.[5]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) EGFR->Downstream Activates Gefitinib Gefitinib (derived from quinazoline scaffold) Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds to kinase domain Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of 5-nitroanthranilic acid amide using various reagents.[9]

Synthesis_ANB reactant 5-Nitroanthranilic acid amide product This compound reactant->product Dehydration reagent Dehydrating Agent (e.g., POCl3, P2O5, PCl5) reagent->product

Caption: General scheme for the synthesis of this compound.

Protocol 1: Using Phosphorus Oxychloride

  • Reagents: 30 parts of 5-nitroanthranilic acid amide, 100 parts of phosphorus oxychloride.

  • Procedure:

    • Stir the mixture of 5-nitroanthranilic acid amide and phosphorus oxychloride for 1 hour at 70-80 °C.

    • After cooling, filter the precipitate.

    • Wash the solid with methylene (B1212753) chloride and then with water until neutral.

    • Dry the product to obtain this compound.[9]

Protocol 2: Using Phosphorus Pentoxide

  • Reagents: 181 parts of 5-nitroanthranilic acid amide, 170 parts of phosphorus pentoxide, 300 parts by volume of N-methylpyrrolidone.

  • Procedure:

    • Heat the mixture of 5-nitroanthranilic acid amide, phosphorus pentoxide, and N-methylpyrrolidone for 2 hours at 80 °C with stirring.

    • After cooling, add water to the reaction mixture and filter the precipitate.

    • Wash the filter cake with water until neutral and dry.[9]

Protocol 3: Using Phosphorus Pentachloride

  • Reagents: 181 parts of 5-nitroanthranilic acid amide, 230 parts of phosphorus pentachloride, 400 parts by volume of dioxane.

  • Procedure:

    • Heat the mixture in dioxane to 40 °C for 1 hour with stirring, removing the formed hydrogen chloride with nitrogen.

    • Cool the reaction mixture and pour it into 320 parts by volume of water and stir for another hour.

    • Filter the precipitate, wash with water until neutral, and dry.[9]

Downstream Reaction: Synthesis of 2-Amino-5-nitrothiobenzamide

Thioamide_Synthesis reactant This compound product 2-Amino-5-nitrothiobenzamide reactant->product Thionation reagents H2S Secondary or Tertiary Amine (catalyst) Alcohol (solvent) reagents->product

Caption: Synthesis of 2-Amino-5-nitrothiobenzamide.

Protocol:

  • Reagents: this compound, hydrogen sulfide (B99878), a secondary or tertiary amine (as catalyst), and an alcohol (as solvent).

  • Procedure:

    • React this compound with hydrogen sulfide in an alcohol solvent in the presence of a catalytic amount of a secondary or tertiary amine.

    • The reaction can be carried out at atmospheric or elevated pressure.

    • Upon completion, the product can be isolated by filtration.[8]

Data Presentation

Table 1: Synthesis of this compound

ProtocolDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
1Phosphorus oxychlorideNone70-80163.5198-200
2Phosphorus pentoxideN-methylpyrrolidone80291202-204
3Phosphorus pentachlorideDioxane40196203-204
4Phosphorus oxychlorideNitrobenzene100-1100.2563.5201-202
5Phosphorus oxychlorideNone80-900.2575.5204-206
6Phosphorus oxychloride & SodaNone70-850.588207-208

Conclusion

This compound is a high-value intermediate for the synthesis of diverse heterocyclic compounds with significant potential in pharmaceutical applications. The protocols and data presented herein provide a foundation for its use in the development of novel therapeutic agents. The versatility of its functional groups allows for a wide range of chemical transformations, making it a key building block in the medicinal chemist's toolbox.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the characterization of 2-Amino-5-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented. Furthermore, this guide includes quantitative data summarized in structured tables and visual workflows to facilitate a thorough understanding and implementation of these analytical techniques.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its chemical structure, consisting of a benzene (B151609) ring substituted with an amino, a nitro, and a nitrile group, necessitates a comprehensive analytical approach to ensure its identity, purity, and stability. Accurate and robust analytical methods are paramount for quality control in research, development, and manufacturing processes. This application note details the key analytical techniques for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol
Appearance Yellow to brownish powder[2]
Melting Point 200-207 °C[3]
CAS Number 17420-30-3[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.[4]

Quantitative Data

ParameterValue
Column C18 reverse-phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid
Detection UV-Vis (Wavelength to be determined based on UV-Vis spectrum)
Expected Retention Time Dependent on specific column dimensions, flow rate, and gradient program.

Experimental Protocol

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:

      • 0-5 min: 10% to 90% B

      • 5-10 min: Hold at 90% B

      • 10-11 min: 90% to 10% B

      • 11-15 min: Hold at 10% B

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.[5]

    • Detection: Monitor at the wavelength of maximum absorbance (λmax) determined by UV-Vis spectroscopy.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity/Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of this compound.

Quantitative Data

ParameterValueReference
Molecular Ion (M+) m/z 163[6]
Key Fragment Ions (m/z) 133, 117, 116, 90, 63[6]

Experimental Protocol

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • GC-MS Conditions (Example): [6]

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-300.

      • Source Temperature: 230 °C.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Molecular Ion & Fragments spectrum->identify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Quantitative Data (¹H and ¹³C NMR)

Note: The following are predicted chemical shifts based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H
~7.9dd1HAr-H
~7.0d1HAr-H
~6.5br s2H-NH₂

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152C-NH₂
~140C-NO₂
~132Ar-CH
~128Ar-CH
~118C-CN
~115Ar-CH
~105C-CN (quaternary)

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (Example):

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more.

      • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Quantitative Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
3450 - 3300Strong, DoubletN-H stretch (primary amine)[7]
2230 - 2210StrongC≡N stretch (nitrile)[7]
1620 - 1580MediumAromatic C=C stretch[7]
1550 - 1475StrongN-O asymmetric stretch (nitro group)[8]
1360 - 1290MediumN-O symmetric stretch (nitro group)[8]

Experimental Protocol

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry KBr and press into a thin, transparent pellet.[5]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[7]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.[5]

    • Number of Scans: 16-32.[5]

Other Analytical Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).[9]

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, using the solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) should be determined.[9]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

  • Instrumentation: A DSC or TGA instrument.

  • Data Acquisition (Typical):

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to a temperature above the decomposition point (e.g., 30-400 °C).

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

Logical Relationship of Analytical Methods

The characterization of this compound involves a multi-technique approach where each method provides complementary information.

Analytical_Logic cluster_start Starting Point cluster_techniques Analytical Techniques cluster_info Information Obtained start This compound (Unknown Purity/Structure) HPLC HPLC start->HPLC GCMS GC-MS start->GCMS NMR NMR start->NMR IR IR start->IR UVVis UV-Vis start->UVVis Thermal Thermal Analysis start->Thermal Purity Purity & Quantification HPLC->Purity GCMS->Purity MW Molecular Weight GCMS->MW NMR->Purity Structure Structural Elucidation NMR->Structure FuncGroups Functional Groups IR->FuncGroups Electronic Electronic Transitions UVVis->Electronic ThermalProp Thermal Properties Thermal->ThermalProp

Caption: Logical relationship of analytical methods for characterization.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, determining the purity, and elucidating the structure of this important chemical intermediate. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in their applications.

References

Application Note: HPLC Analysis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-nitrobenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture with an acid modifier for improved peak shape and separation. The protocol is suitable for purity assessment, quantitative determination, and quality control of this compound in various stages of drug development and research.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Accurate and precise analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials and final products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, designed for researchers, scientists, and professionals in drug development. A reverse-phase HPLC method is generally suitable for this type of compound.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this HPLC method.

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance CriteriaTypical Result
Retention Time (min)---~ 5.8
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 2000> 5000
RSD of Peak Area (%)≤ 2.0%< 1.0%
RSD of Retention Time (%)≤ 2.0%< 0.5%

Table 2: Method Validation Data

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[2][3]

  • Data Acquisition and Processing: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[2][3][4][5]

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).[1]

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. The mobile phase is a mixture of this acidified water and acetonitrile. For a 40:60 (v/v) ratio, mix 400 mL of acetonitrile with 600 mL of the acidified water. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. For complex matrices, a sample extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components before analysis.[3] Filter the sample through a 0.45 µm syringe filter before injection.[1]

System Suitability Test

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the tailing factor, theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time.[3]

Analysis and Calibration

Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration. Determine the concentration of this compound in the sample solutions by comparing their peak areas with the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability->Calibration If Passed Calibration->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Analysis of 2-Amino-5-nitrobenzonitrile by Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitation of 2-Amino-5-nitrobenzonitrile. This method is suitable for purity assessment and quantitative analysis in various stages of drug development and research. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, ensuring reliable and reproducible results.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a precise and accurate analytical technique for determining the purity and concentration of such compounds. This document provides a detailed protocol for the analysis of this compound using a reverse phase HPLC method with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Formic acid (0.1% in water).

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% formic acid in HPLC grade water. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation

The following tables summarize the hypothetical quantitative data for the analysis of this compound, based on typical method performance.

Table 1: System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Retention Time (min) -~ 5.2
Table 2: Method Validation Summary
ParameterResult
Linearity (Correlation Coefficient, r²) 0.9995
Linear Range (µg/mL) 1 - 50
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data Station Detector->CDS Analysis Data Analysis & Quantitation CDS->Analysis Report Final Report Analysis->Report

References

developing a UPLC method for 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the UPLC Analysis of 2-Amino-5-nitrobenzonitrile

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate analysis of this compound. This method is suitable for purity assessment, quantitative analysis, and quality control in research and drug development settings. By employing a reverse-phase UPLC approach, this protocol provides excellent resolution, sharp peak symmetry, and high sensitivity, making it an essential tool for scientists and researchers working with this compound.

Introduction

This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of azo dyes and various pharmaceutical agents.[1] Its chemical structure, containing polar amino and nitro groups alongside a non-polar benzene (B151609) ring, necessitates a reliable analytical method for its characterization and quality control. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, by utilizing columns with sub-2 µm particle sizes.[2]

This document provides a comprehensive protocol for a reverse-phase UPLC method using a C18 stationary phase with a gradient elution of water and acetonitrile (B52724), modified with formic acid to ensure optimal peak shape.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation : A UPLC system equipped with a binary solvent manager, a sample manager with a flow-through needle, a column oven, and a photodiode array (PDA) or tunable UV detector.

  • Column : A high-strength silica (B1680970) (HSS) or bridged ethylene (B1197577) hybrid (BEH) C18 column with dimensions of 2.1 mm x 50 mm and a particle size of 1.7 µm is recommended.

  • Reagents :

    • This compound reference standard (>98% purity).[3]

    • Acetonitrile (LC-MS grade or equivalent).

    • Formic acid (LC-MS grade or equivalent).

    • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of deionized water to create a 0.1% (v/v) formic acid solution.

  • Mobile Phase B (Organic) : Add 1.0 mL of formic acid to 1000 mL of acetonitrile to create a 0.1% (v/v) formic acid solution.

  • Sample Diluent : Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solution (0.1 mg/mL) : Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent in a volumetric flask.

UPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity.

ParameterCondition
Column UPLC HSS C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Elution Time (min)
0.00
0.50
3.50
4.50
4.60
5.50
Injection Volume 1.0 µL
Column Temperature 40 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 5.5 minutes

Step-by-Step Protocol

  • System Preparation : Purge the UPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.

  • System Equilibration : Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Sample Injection : Inject 1.0 µL of the prepared working standard solution (0.1 mg/mL) or sample solution.

  • Data Acquisition : Acquire the chromatogram for 5.5 minutes.

  • Data Processing : Integrate the peak corresponding to this compound to determine its retention time and peak area.

  • Quantification : For quantitative analysis, construct a calibration curve using a series of standards of known concentrations.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the UPLC method development.

UPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage start Start reagents Prepare Mobile Phases & Diluent start->reagents standard Prepare Standard Solutions reagents->standard setup UPLC System Setup & Equilibration standard->setup injection Inject Sample (1.0 µL) setup->injection acquisition Data Acquisition (5.5 min) injection->acquisition processing Chromatogram Processing acquisition->processing reporting Generate Report (Purity/Concentration) processing->reporting end End reporting->end

Caption: UPLC analysis workflow from preparation to reporting.

Conclusion

The UPLC method described provides a rapid, sensitive, and reliable means for the analysis of this compound. The use of a sub-2 µm particle C18 column coupled with a fast gradient ensures a short run time of 5.5 minutes, significantly increasing sample throughput. This application note and protocol serve as a valuable resource for researchers and quality control analysts in the pharmaceutical and chemical industries.

References

Application Note: GC-MS Analysis of 2-Amino-5-nitrobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-nitrobenzonitrile is a crucial chemical intermediate in the synthesis of various dyestuffs and pharmaceuticals.[1] Its molecular structure, featuring amino, nitro, and nitrile functional groups, allows for versatile chemical transformations, making it a valuable building block for novel materials and active pharmaceutical ingredients (APIs).[1] The purity and characterization of this compound and its derivatives are paramount for ensuring the quality, consistency, and safety of downstream products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] This application note provides a detailed protocol for the analysis of this compound and its derivatives, offering a robust method for quality control, impurity profiling, and research applications. Due to the polar nature of the primary amino group, derivatization may be necessary to improve volatility and thermal stability for optimal GC analysis.[3][4]

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound, which is essential for its identification via GC-MS.

FeatureThis compoundData Source
Molecular Formula C₇H₅N₃O₂[5][6]
Molecular Weight 163.13 g/mol [5][6]
Parent Ion (M+) m/z 163[5][7]
Key Fragment Ions (m/z) 133, 117, 116, 90, 63[5][7]

Experimental Protocols

This section details a generalized protocol for the GC-MS analysis of this compound. This method can be adapted and optimized for specific derivatives and instrumentation.

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)[6]

  • Solvents: Methanol (B129727), Acetonitrile, Dichloromethane, or Ethyl Acetate (B1210297) (GC or HPLC grade)[2][5]

  • Derivatization Agent (Optional): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.[8]

  • Carrier Gas: Helium (99.999% purity)[5]

  • Sample Vials: 1.5 mL glass autosampler vials with inserts.[4]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Solution Preparation:

    • Accurately weigh 1-5 mg of this compound standard.

    • Dissolve it in 1 mL of a suitable volatile solvent like ethyl acetate or methanol in a volumetric flask.[5]

    • Perform serial dilutions to create calibration standards, typically in the range of 1-10 µg/mL.[4][5]

  • Sample Extraction (from complex matrices):

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like dichloromethane). The organic layer containing the analyte is collected for analysis.[2]

    • Solid-Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from complex samples. The sample is passed through a cartridge containing a sorbent, impurities are washed away, and the analyte is then eluted with a suitable solvent.[2][9]

  • Derivatization (Optional, to improve volatility):

    • For polar derivatives or to improve peak shape, chemical derivatization may be required.[3][8]

    • Evaporate the solvent from the prepared sample under a gentle stream of nitrogen.

    • Add a derivatization agent such as BSTFA and heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the polar amino group to a less polar silyl (B83357) derivative.[8]

    • After cooling, the sample is ready for injection.

  • Final Preparation:

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates.[2]

    • Transfer the filtrate into a glass autosampler vial for GC-MS analysis.[4]

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent[5]
Mass Spectrometer Agilent 5977A MSD or equivalent[5]
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[5]
Inlet Temperature 250°C[3][5]
Injection Volume 1 µL[5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 1:20 for higher concentrations)[5][10]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3][5]
Oven Program - Initial Temp: 100°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Final Hold: 5 minutes at 280°C[5]
MS Transfer Line Temp 280°C[5]
Ion Source Temp 230°C[3][5]
Ionization Mode Electron Ionization (EI) at 70 eV[3][5]
Mass Scan Range m/z 40-500[3]
Data Acquisition Full Scan Mode

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC_MS_Workflow cluster_GCMS GC-MS System Sample Sample Receipt & Standard Weighing Prep Sample Preparation (Dissolution / Extraction) Sample->Prep Deriv Derivatization (Optional) Prep->Deriv Inject GC-MS Injection Deriv->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI, Full Scan) GC->MS DataAcq Data Acquisition MS->DataAcq DataAn Data Analysis (Peak Integration, Library Search) DataAcq->DataAn Report Reporting (Quantification & Identification) DataAn->Report

Caption: GC-MS analysis workflow from sample preparation to final report.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzonitrile is a key chemical intermediate widely utilized in the synthesis of various pharmaceuticals and dyestuffs.[1][2] Its molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block for creating more complex molecules.[1][2][3] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable method involving the dehydration of 5-nitroanthranilic acid amide.

Physicochemical Properties

PropertyValueReference
IUPAC NameThis compound[4]
Synonyms2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile[5]
CAS Number17420-30-3
Molecular FormulaC₇H₅N₃O₂[1][4]
Molecular Weight163.13 g/mol [4]
AppearanceYellow to brownish powder/crystal[5]
Melting Point200-207 °C[5]
SolubilityReadily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol (B145695).[5] Soluble in DMSO.

Large-Scale Synthesis Pathway

The primary route for the large-scale synthesis of this compound is the dehydration of 5-nitroanthranilic acid amide. This method is advantageous due to its relatively high yields and straightforward procedure. The reaction involves treating 5-nitroanthranilic acid amide with a dehydrating agent to convert the amide group into a nitrile group.

Synthesis_Pathway A 5-Nitroanthranilic Acid Amide C This compound A->C Dehydration B Dehydrating Agent (e.g., POCl₃, P₂O₅, PCl₅) B->C

Caption: Dehydration of 5-nitroanthranilic acid amide to produce this compound.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound via the dehydration of 5-nitroanthranilic acid amide.

Dehydrating AgentSolventReaction Temperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
Phosphorus Oxychloride-70-801 hour63.5198-200[6]
Phosphorus Oxychloride-80-9015 minutes75.5204-206[6]
Phosphorus Oxychloride / Soda-70-8530 minutes88207-208[6]
Phosphorus OxychlorideNitrobenzene100-11015 minutes63.5201-202[6]
Phosphorus PentoxideN-methylpyrrolidone802 hours91202-204[6]
Phosphorus PentachlorideDioxane401 hour96203-204[6]

Experimental Protocol: Dehydration using Phosphorus Oxychloride

This protocol details a scalable method for the synthesis of this compound using phosphorus oxychloride as the dehydrating agent.

Materials:

  • 5-Nitroanthranilic acid amide

  • Phosphorus oxychloride (POCl₃)

  • Methylene (B1212753) chloride (DCM)

  • Water (H₂O)

  • Soda ash (Na₂CO₃) (optional, as a base)

Equipment:

  • Large-scale glass reactor with overhead stirrer, thermometer, and reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven (vacuum compatible)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Reaction Setup: In a clean and dry large-scale reactor, charge 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda ash.

  • Addition of Dehydrating Agent: Under constant stirring, slowly add 1080 parts of phosphorus oxychloride to the reactor.

  • Reaction: Heat the reaction mixture to a temperature of 70-85 °C and maintain for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Filtration: Filter the precipitated solid using a suitable filtration apparatus.

  • Washing: Wash the filter cake thoroughly first with methylene chloride and then with water until the filtrate is neutral.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Expected Yield: Approximately 287 parts (88% of theoretical yield).[6] Expected Melting Point: 207-208 °C.[6]

Purification

If further purification is required, recrystallization is a suitable method.

Protocol for Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Safety and Handling

Hazard Identification:

  • Causes skin and eye irritation.[4]

  • May cause respiratory tract irritation.[8]

  • Toxicological properties have not been fully investigated.[8]

Personal Protective Equipment (PPE):

  • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

  • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory: Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.[8]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • Wash thoroughly after handling.[8]

  • Minimize dust generation and accumulation.[8]

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[8]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Optional Purification A Charge Reactor with 5-Nitroanthranilic Acid Amide and Soda Ash B Add Phosphorus Oxychloride A->B C Heat to 70-85°C for 30 min B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with DCM and Water E->F G Dry Product F->G H Dissolve in Hot Solvent G->H If further purity needed I Cool to Crystallize H->I J Filter Crystals I->J K Wash with Cold Solvent J->K L Dry Purified Product K->L

Caption: Workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Amino-5-nitrobenzonitrile, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and direct method is the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent. Other reported methods include the reaction of 2-chloro-4-nitroaniline (B86195) with a copper(I) cyanide complex and a multi-step synthesis involving the amination of 2-chloro-5-nitrobenzonitrile. However, the multi-step routes can suffer from lower overall yields.[1]

Q2: What are the typical impurities observed in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as 5-nitroanthranilic acid amide. Depending on the reaction conditions, side-products from competing reactions may also be present. For instance, syntheses involving nitration steps on precursors can lead to the formation of dinitro compounds, which can be difficult to separate.[1]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is typically in the range of 202-210 °C.[1][2] Significant deviation from this range may indicate the presence of impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound, particularly from 5-nitroanthranilic acid amide, can stem from several factors. Here are some troubleshooting steps:

  • Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. Different agents can lead to significantly different yields. Phosphorus pentachloride and phosphorus pentoxide have been reported to give high yields.[1]

  • Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, when using phosphorus oxychloride, the reaction is typically conducted at temperatures between 70-90°C for a short duration.[1] Prolonged reaction times or excessive temperatures can lead to degradation of the product.

  • Purity of Starting Material: Ensure the 5-nitroanthranilic acid amide is pure and dry, as impurities can interfere with the reaction.

  • Moisture Control: The reaction is a dehydration, so it is crucial to conduct it under anhydrous conditions to prevent the deactivation of the dehydrating agent.

Problem 2: Product is Discolored (e.g., brownish instead of yellow)

Q: The isolated product is a dark or brownish color, not the expected yellow crystalline powder. What is the cause and how can I purify it?

A: Discoloration often indicates the presence of impurities, which may arise from side reactions or degradation of the product.

  • Purification by Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system can be a mixture of ethanol (B145695) and water.[3]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[3]

  • Washing: Thoroughly washing the filtered product with an appropriate solvent, such as methylene (B1212753) chloride followed by water, can help remove residual reagents and colored byproducts.[1]

Problem 3: Difficulty in Isolating the Product

Q: I am having trouble precipitating or filtering the product from the reaction mixture. What can I do?

A: Product isolation can be challenging depending on the workup procedure.

  • Quenching: After the reaction is complete, the mixture is typically cooled and then carefully added to water or ice to precipitate the product.[1]

  • Neutralization: The precipitated solid should be washed with water until the filtrate is neutral to remove any acidic residues from the dehydrating agent.[1]

  • Solvent for Washing: Using a suitable organic solvent like methylene chloride for washing before the water wash can help in removing organic-soluble impurities.[1]

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of this compound from 5-Nitroanthranilic Acid Amide

Dehydrating AgentSolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)
Phosphorus PentoxideN-methylpyrrolidone802 hours91202-204
Phosphorus PentachlorideDioxane401 hour96203-204
Phosphorus OxychlorideNone80-9015 minutes75.5204-206
Phosphorus OxychlorideNone70-801 hour63.5198-200
Phosphorus Oxychloride / SodaNone70-8530 minutes88207-208
Phosphorus Oxychloride / Ammonium CarbonateNone85-9015 minutes80.5207-209

Data sourced from patent literature.[1]

Experimental Protocols

Synthesis of this compound using Phosphorus Pentachloride

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a suitable reaction vessel, suspend 181 parts of 5-nitroanthranilic acid amide in 400 parts by volume of dioxane.

  • Reagent Addition: Add 230 parts of phosphorus pentachloride to the suspension.

  • Reaction: Stir the mixture at 40°C for 1 hour. During this time, hydrogen chloride gas will evolve and can be swept away with a stream of nitrogen.

  • Workup: After cooling, pour the reaction mixture into 320 parts by volume of water and continue stirring for another hour.

  • Isolation: Filter the precipitated solid, wash it with water until neutral, and then dry.

Synthesis of this compound using Phosphorus Pentoxide

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a reaction vessel, dissolve 181 parts of 5-nitroanthranilic acid amide in 300 parts by volume of N-methylpyrrolidone.

  • Reagent Addition: Add 170 parts of phosphorus pentoxide to the solution.

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.

  • Workup: After cooling, add water to the reaction mixture to precipitate the product.

  • Isolation: Filter the solid, wash it with water until neutral, and then dry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 5-Nitroanthranilic Acid Amide reaction Reaction (Controlled Temperature & Time) start->reaction reagent Dehydrating Agent (e.g., PCl5, P2O5, POCl3) reagent->reaction quench Quenching (Addition to Water/Ice) reaction->quench filtration Filtration quench->filtration washing Washing (Water/Organic Solvent) filtration->washing drying Drying washing->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Inappropriate Dehydrating Agent low_yield->cause1 cause2 Incorrect Reaction Temperature/Time low_yield->cause2 cause3 Impure Starting Material low_yield->cause3 cause4 Presence of Moisture low_yield->cause4 solution1 Select High-Yielding Agent (e.g., PCl5, P2O5) cause1->solution1 solution2 Optimize & Control Reaction Conditions cause2->solution2 solution3 Ensure Purity & Dryness of Starting Material cause3->solution3 solution4 Conduct Reaction Under Anhydrous Conditions cause4->solution4

References

Technical Support Center: Purification of 2-Amino-5-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-nitrobenzonitrile via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the recrystallization solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound, being a polar molecule, exhibits greater solubility in polar solvents.[1]

  • Solvent Choice: Ensure you are using a suitable polar solvent. Ethanol (B145695) is a commonly recommended solvent for the recrystallization of similar nitroaromatic compounds.[2]

  • Heating: Gently heat the solvent to its boiling point, as solubility generally increases with temperature.

  • Solvent Volume: Add the hot solvent portion-wise to your crude compound until it just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[2][3]

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is often due to supersaturation or the use of excessive solvent.[3][4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3][4]

    • Seed Crystals: If available, add a single, pure crystal of this compound to the solution to initiate crystallization.[3]

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[4]

  • Cooling: Ensure the solution has cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can further promote crystallization.[2]

Q3: The recrystallized product appears as an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[4][5]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]

  • Solvent System Modification: Consider using a mixed solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly. For a polar compound like this compound, an ethanol/water mixture could be effective.

Q4: The yield of my purified this compound is very low. What are the likely causes?

A4: A low recovery is a common issue in recrystallization and can be attributed to several factors.[5]

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[3][5] Always use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration (if performed), it can lead to product loss. Ensure the filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with warm solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[3]

Q5: The purified this compound is still colored. How can I remove colored impurities?

A5: The persistence of color indicates the presence of impurities that were not effectively removed during recrystallization.

  • Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.

Data Presentation

Qualitative Solubility of this compound

SolventTypeSolubilityReference
WaterPolar ProticSparingly soluble[1]
EthanolPolar ProticSoluble, especially when hot[1][2]
AcetonePolar AproticReadily soluble
Ethyl AcetateModerately PolarSoluble
DichloromethaneNon-polarSparingly soluble
HexaneNon-polarMinimally soluble[1]
BenzeneNon-polarMinimally soluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[6]
Dimethylformamide (DMF)Polar AproticSoluble[6]

Experimental Protocols

Recrystallization of this compound using Ethanol

This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two)

  • Heating mantle or hot plate

  • Stirring bar or glass rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stirring bar. Add a small amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a heating mantle or hot plate while stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure a good recovery.[2][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[2][3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude This compound B Add Minimum Amount of Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional, if impurities or charcoal present) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Ice-Cold Ethanol H->I J Dry Crystals I->J K Pure This compound J->K Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Start Recrystallization Dissolved Does the solid dissolve in hot solvent? Start->Dissolved Crystals Do crystals form upon cooling? Dissolved->Crystals Yes Solvent Check solvent polarity. Add more hot solvent. Dissolved->Solvent No OilingOut Does the product 'oil out'? Crystals->OilingOut Yes Induce Scratch flask. Add seed crystal. Reduce solvent volume. Crystals->Induce No LowYield Is the yield low? OilingOut->LowYield No Reheat Reheat solution. Add more solvent. Cool slowly. OilingOut->Reheat Yes Success Successful Purification LowYield->Success No Optimize Use minimum hot solvent. Wash with ice-cold solvent. LowYield->Optimize Yes End End Success->End Solvent->Dissolved Induce->Crystals Reheat->OilingOut Optimize->End

References

Technical Support Center: Purifying 2-Amino-5-nitrobenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Amino-5-nitrobenzonitrile using column chromatography. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, regioisomers (such as 2-amino-3-nitrobenzonitrile), and dinitro-substituted byproducts.[1] Residual solvents and reagents from the work-up process can also be present. Problems with yield or solution compatibility can often stem from these impurities.[2]

Q2: How do I choose the right solvent system for the column?

A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of approximately 0.2-0.3 for this compound.[3] A common starting point for polar, aromatic compounds like this is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate).

Q3: My purified this compound is a brownish or dark yellow color, not the expected light yellow. What happened?

A3: Discoloration often indicates the presence of colored impurities or potential oxidation of the amino group. If impurities are suspected to be the cause and they co-elute with your product, trying a different solvent system or an alternative stationary phase is recommended.[4]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound and can be scaled for preparative separations.[5][6] A common setup involves a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system. - Column was not packed properly. - Overloading of the sample on the column.- Optimize the eluent system using TLC to achieve better separation between spots. - Repack the column, ensuring a level and compact stationary phase bed. - Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Does Not Elute or Elutes Very Slowly (Low Rf) - The eluent is not polar enough. - The compound may be degrading on the silica (B1680970) gel.- Gradually increase the polarity of your eluent system. - Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][8]
Streaking or Tailing of the Compound Band - The compound has low solubility in the eluent. - The sample was loaded in a solvent that was too strong. - The compound is interacting too strongly with the stationary phase (e.g., acidic silica).- Try a different solvent system in which your compound is more soluble. - Load the sample using the "dry loading" method (see protocol below).[9] - Consider deactivating the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent.[3]
Cracks Appearing in the Silica Gel Bed - The column has run dry.- Ensure the solvent level never drops below the top of the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing of the stationary phase.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]

  • Carefully add this silica-adsorbed sample to the top of the packed column.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the surface when adding the eluent.[9]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

4. Monitoring the Separation:

  • Monitor the elution of the compound by spotting the collected fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides representative data for monitoring the purification process. Actual values may vary depending on the specific impurities and conditions used.

Parameter Value / System Purpose
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate GradientA common solvent system for separating moderately polar compounds. The gradient allows for the elution of compounds with varying polarities.
TLC Monitoring (Rf values) Starting Material: ~0.6 Product: ~0.4 Polar Impurity: ~0.2To identify the fractions containing the pure product. The target product should have an Rf value that allows for good separation from impurities.
Purity Assessment >95% (by HPLC)To confirm the purity of the final product after purification.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Column Preparation prep Preparation load Sample Loading (Dry Method) elute Elution load->elute Start Elution monitor Monitoring (TLC) elute->monitor Collect Fractions monitor->elute Adjust Gradient isolate Isolation monitor->isolate Combine Pure Fractions product Purified Product isolate->product Evaporate Solvent slurry Prepare Silica Slurry pack Pack Column slurry->pack pack->load Ready Column

Caption: Workflow for purifying this compound.

References

identifying and removing impurities in 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-nitrobenzonitrile. The following information is designed to address specific issues that may be encountered during the purification and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically fall into these categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-chloro-5-nitrobenzonitrile (B92243) or 5-nitroanthranilic acid amide.[1]

  • Regioisomers and Over-reacted Products: During nitration reactions, other isomers may be formed. A notable and particularly challenging impurity can be the formation of 3,5-dinitro compounds, which are difficult to separate.[1]

  • Side-Reaction Products: Impurities from side reactions can also be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be carried over.

Q2: My purified this compound is discolored (e.g., brown or dark orange) instead of the expected yellow crystalline powder. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities or oxidation of the amino group. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[2]

  • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: After recrystallization, I have a low yield of purified product. What are the possible reasons and solutions?

A3: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • The compound is highly soluble in the chosen solvent at room temperature: If the compound is too soluble, you will not get good recovery. Consider a different solvent or a solvent/anti-solvent system. For this compound, an ethanol (B145695)/water system can be effective.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.

  • Change the solvent system: The chosen solvent may not be suitable. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) can be effective.

  • Scratch the flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.

Q5: The melting point of my purified product is broad or lower than the literature value. What does this indicate?

A5: A broad or depressed melting point is a strong indication of the presence of impurities. The literature melting point for this compound varies, but a sharp melting point within the reported ranges suggests high purity. Further purification by recrystallization or column chromatography is recommended.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₅N₃O₂[3]
Molecular Weight163.13 g/mol [3]
AppearanceYellow to orange or brown powder/crystals[4]
Melting Point200-212 °C (range from various sources)
SolubilitySoluble in polar solvents like ethanol; less soluble in non-polar solvents.[5]

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeKey ParametersReference(s)
HPLC Quantitative purity analysis and impurity profiling.Column: C18 reverse-phase. Mobile Phase: Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid). Detection: UV.[6][7]
TLC Rapid monitoring of reaction progress and purification efficiency.Stationary Phase: Silica gel.[4]
¹H and ¹³C NMR Structural confirmation and identification of impurities.Provides chemical shifts and coupling constants characteristic of the molecule.[3][8]
FTIR Identification of functional groups.Characteristic peaks for amino (N-H), nitrile (C≡N), and nitro (N-O) groups.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from procedures for structurally similar compounds.[2][10]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose reverse-phase HPLC method.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound. Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end End: Purified Product crude Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization hplc HPLC Purity Check recrystallization->hplc Check Purity column_chromatography Column Chromatography (Silica Gel) column_chromatography->hplc hplc->column_chromatography Purity < 98% pure Pure this compound hplc->pure Purity > 98% nmr_ftir NMR / FTIR for Structural Confirmation pure->nmr_ftir

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_flow cluster_problem Identify the Issue cluster_solution Potential Solutions start Problem with Purified Product color_issue Discoloration start->color_issue low_yield Low Yield start->low_yield purity_issue Low Purity / Broad M.P. start->purity_issue charcoal Activated Charcoal Treatment color_issue->charcoal If colored impurities optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent recrystallize Re-recrystallize purity_issue->recrystallize Minor Impurities chromatography Column Chromatography purity_issue->chromatography Significant Impurities (e.g., isomers) charcoal->recrystallize

Caption: Troubleshooting guide for common issues in this compound purification.

References

Technical Support Center: 2-Amino-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 2-Amino-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a brownish or dark yellow powder, not the expected light yellow crystalline solid. What is the cause and how can I fix it?

A1: Discoloration is a common issue and can arise from several sources. It is often due to the presence of colored impurities or oxidation of the amino group.[1] Here are some troubleshooting steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., ethanol (B145695)/water), add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Inert Atmosphere: If you suspect oxidation of the amino group, it is advisable to perform the purification steps, particularly at elevated temperatures, under an inert atmosphere such as nitrogen or argon.[1]

  • Thorough Washing: Ensure the filtered product is washed with a small amount of cold solvent to remove residual colored mother liquor.

Q2: I am seeing a significant amount of a dinitro byproduct that is difficult to remove. How can I avoid this?

A2: The formation of dinitro byproducts, particularly 3,5-dinitro compounds, is a known issue when the synthesis involves a nitration step, for instance, the nitration of o-chlorobenzonitrile.[2] To minimize the formation of these byproducts, consider the following:

  • Strict Temperature Control: Nitration reactions are highly exothermic. Maintain the recommended low temperature throughout the addition of the nitrating agent.

  • Stoichiometry of Nitrating Agent: Use the exact stoichiometric amount of the nitrating agent. An excess can lead to over-nitration.

  • Alternative Synthetic Route: If dinitro byproducts remain a persistent issue, consider an alternative synthetic route that avoids the direct nitration of an activated ring. For example, a route starting from 5-nitroanthranilic acid amide.[2]

Q3: My yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors depending on the synthetic route.

  • Incomplete Reactions: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before workup.

  • Losses During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.

    • Recrystallization: If you experience low recovery after recrystallization, you may be using too much solvent. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[1] Using a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is crucial. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) can be effective.[1]

  • Side Reactions: As discussed in other FAQs, the formation of byproducts will consume starting material and lower the yield of the desired product.

Q4: What are the most common impurities I should expect in my crude this compound?

A4: The impurities largely depend on the synthetic method used. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the route, this could include compounds like 2-chloro-5-nitrobenzonitrile (B92243) or 5-nitroanthranilamide.[1]

  • Regioisomers: In syntheses involving nitration, formation of other isomers such as 2-amino-3-nitrobenzonitrile (B2612140) is possible.[1]

  • Products of Side Reactions: This can include dinitro compounds or products from the hydrolysis of the nitrile group to an amide or carboxylic acid under harsh acidic or basic conditions.

Synthetic Pathway and Byproduct Formation

The following diagram illustrates a common synthetic route to this compound starting from 2-chlorobenzonitrile, highlighting the key steps where byproducts can form.

Synthesis_Byproducts start 2-Chlorobenzonitrile intermediate 2-Chloro-5-nitrobenzonitrile start->intermediate Nitration (HNO3/H2SO4) product This compound intermediate->product Amination (e.g., NH3) byproduct1 Dinitro-substituted byproducts (e.g., 3,5-dinitro) intermediate->byproduct1 Over-nitration byproduct2 Unreacted 2-Chloro-5-nitrobenzonitrile intermediate->byproduct2 Incomplete Reaction

Caption: Synthetic pathway of this compound highlighting byproduct formation.

Experimental Protocols

Synthesis of this compound from 5-Nitroanthranilamide

This method involves the dehydration of 5-nitroanthranilamide.

Materials:

Procedure:

  • In a reaction flask, combine 30 parts of 5-nitroanthranilamide with 100 parts of phosphorus oxychloride.

  • Stir the mixture at 80-90°C for approximately 15 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • The precipitated product is collected by suction filtration.

  • Wash the collected solid with methylene chloride.

  • Subsequently, wash the solid with water until the filtrate is neutral.

  • Dry the product to obtain this compound.

This protocol is adapted from a patent and may require optimization for laboratory scale.[2]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. Gentle heating on a hot plate may be required.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to remove any residual solvent.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound via the dehydration of 5-nitroanthranilamide under different conditions.

Starting MaterialDehydrating AgentAdditiveReaction ConditionsYield (%)Melting Point (°C)Reference
5-NitroanthranilamidePhosphorus oxychlorideNone70-80°C, 1 hour63.5198-200[2]
5-NitroanthranilamidePhosphorus oxychlorideNone80-90°C, 15 minutes75.5204-206[2]
5-NitroanthranilamidePhosphorus oxychlorideSoda70-85°C, 30 minutes88207-208[2]
5-NitroanthranilamidePhosphorus oxychlorideAmmonium carbonate85-90°C, 15 minutes80.5207-209[2]
5-NitroanthranilamidePhosphorus pentachlorideDioxane (solvent)40°C, 1 hour96203-204[2]

References

stability of 2-Amino-5-nitrobenzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-nitrobenzonitrile under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is stable under normal storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][2] It is supplied as a powder and should be stored in a tightly closed container.[1]

Q2: How do acidic and basic conditions affect the stability of this compound?

Q3: What are the likely degradation products of this compound under acidic or basic hydrolysis?

Under acidic or basic conditions, the primary degradation product is anticipated to be 2-Amino-5-nitrobenzoic acid, formed through the hydrolysis of the nitrile functional group. Further degradation of 2-Amino-5-nitrobenzoic acid could potentially lead to other products, though this would depend on the severity of the conditions (e.g., temperature, concentration of acid/base).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC analysis of a sample subjected to acidic or basic stress. Sample Degradation: The appearance of new peaks suggests that this compound has degraded.- Confirm the identity of the new peak. It is likely 2-Amino-5-nitrobenzoic acid. - If further, unknown peaks are present, more extensive degradation may have occurred. Consider less harsh stress conditions (e.g., lower temperature, shorter duration, lower concentration of acid/base).
Loss of parent compound peak with no corresponding major degradation peak. Complete Degradation or Precipitation: The compound may have fully degraded into multiple smaller, unretained products, or the degradation product may have precipitated out of solution.- Dilute the sample to ensure all components are within the detector's linear range. - Check the solubility of the expected degradation product (2-Amino-5-nitrobenzoic acid) in the chosen solvent system. Adjust the mobile phase or sample solvent if necessary.
Inconsistent stability results between experiments. Experimental Variability: Factors such as temperature fluctuations, inaccuracies in pH adjustment, or exposure to light can affect degradation rates.- Ensure precise control of temperature and pH. - Protect samples from light, as compounds with nitroaromatic functionalities can be light-sensitive.[3] - Use freshly prepared, high-purity reagents and solvents.

Quantitative Data

Specific quantitative data on the degradation kinetics of this compound is not extensively available. The following table provides a hypothetical summary based on the expected behavior of similar compounds to illustrate the type of data that should be generated in a stability study.

ConditionTemperature (°C)Time (hours)% this compound Remaining (Hypothetical)Major Degradation Product
0.1 M HCl6024852-Amino-5-nitrobenzoic acid
0.1 M NaOH6024702-Amino-5-nitrobenzoic acid
Neutral (pH 7)6024>99Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at the same temperature as the stressed samples.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm (or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound and its degradation products.

Visualizations

cluster_acid Acidic Conditions (H₃O⁺) A This compound B Protonated Nitrile Intermediate A->B Protonation C 2-Amino-5-nitrobenzoic acid B->C Nucleophilic attack by H₂O & Tautomerization

Caption: Predicted degradation pathway under acidic conditions.

cluster_base Basic Conditions (OH⁻) D This compound E Tetrahedral Intermediate D->E Nucleophilic attack by OH⁻ F 2-Amino-5-nitrobenzamide E->F Proton transfer G 2-Amino-5-nitrobenzoic acid salt F->G Hydrolysis

Caption: Predicted degradation pathway under basic conditions.

start Start Stability Study prep Prepare Stock Solution of this compound start->prep stress Subject Aliquots to Acidic and Basic Stress prep->stress neutralize Neutralize Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Parent Compound and Degradation Products analyze->data report Report Findings data->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Photodegradation of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of 2-Amino-5-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific photodegradation data for this compound is limited in publicly available literature. Therefore, the guidance provided is based on the chemical properties of the molecule, general principles of photochemistry for nitroaromatic and amino compounds, and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be sensitive to light?

Yes, compounds containing both nitroaromatic and amino functional groups are often susceptible to photodegradation.[1] The nitro group can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions. The presence of an amino group can further influence the degradation pathways. Therefore, it is crucial to protect solutions of this compound from light during storage and handling to prevent the formation of photodegradants.[1]

Q2: What are the potential photodegradation pathways for this compound?

Based on its structure, several photodegradation pathways can be hypothesized:

  • Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.

  • Oxidation of the amino group: The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of various products.[1]

  • Hydroxylation of the aromatic ring: Reactive oxygen species generated during irradiation can attack the benzene (B151609) ring, introducing hydroxyl (-OH) groups.

  • Transformation of the nitrile group: The nitrile group (-CN) could potentially undergo hydrolysis to a carboxylic acid or an amide under certain conditions, although this is generally less common in photodegradation.

  • Polymerization: Complex reactions can lead to the formation of polymeric materials.[1]

Q3: What analytical techniques are suitable for studying the photodegradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is essential for separating the parent compound from its degradation products and for quantitative analysis.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the chemical structures of the photoproducts by providing molecular weight and fragmentation information.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile degradation products.[4] Derivatization may be necessary to increase the volatility of polar photoproducts.[4]

  • UV-Visible Spectroscopy: This technique can be used to monitor the overall changes in the solution's absorbance spectrum during irradiation, providing initial insights into the degradation process.[2][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify changes in the functional groups of the molecule as it degrades.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

A: Unexpected peaks can arise from several sources. Consider the following possibilities and solutions:

Possible CauseSuggested Solution
Sample Degradation The compound may have degraded due to exposure to light, heat, or incompatible solvents.[1] Prepare fresh samples and ensure they are protected from light and stored at an appropriate temperature.[6] Use high-purity solvents.
Contamination The sample, solvent, or instrument could be contaminated.[1] Use fresh, high-purity solvents and thoroughly clean the injection port, column, and detector.
Impurity in Starting Material The initial this compound may contain impurities.[1] Review the certificate of analysis of your starting material. If necessary, purify the compound before use.
Interaction with Column The analyte or its degradation products might be interacting with the stationary phase of the HPLC column.[1] Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase pH.

Issue 2: Poor Reproducibility of Degradation Rates

Q: My calculated photodegradation rates for this compound are not consistent across experiments. What should I check?

A: Irreproducible results in photodegradation studies often stem from variations in experimental conditions. Here's a checklist:

Experimental ParameterPoints to Verify
Light Source Intensity Ensure the output of your lamp is stable and consistent for each experiment. Lamp intensity can decrease with age.
Sample Positioning The distance and angle of the sample relative to the light source must be identical for all experiments.
Temperature Control Photochemical reactions can be temperature-dependent. Use a constant temperature cell holder or a water bath to maintain a consistent temperature.
Solution pH The pH of the solution can significantly influence degradation rates.[1] Buffer your solutions to maintain a constant pH.
Oxygen Concentration The presence of dissolved oxygen can affect photodegradation pathways. For reproducible results, either saturate your solutions with air/oxygen or deoxygenate them (e.g., by purging with nitrogen or argon) consistently.

Experimental Protocols

Protocol 1: General Photodegradation Experiment

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[4] The concentration should be such that the absorbance at the irradiation wavelength is appropriate for the experimental setup.

  • Irradiation:

    • Transfer the sample solution to a photochemically transparent container (e.g., quartz cuvette).

    • Expose the solution to a light source (e.g., a xenon lamp with appropriate filters to simulate sunlight or a specific UV wavelength). A recommended starting point is an illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.[1]

    • Simultaneously, keep a control sample in the dark at the same temperature to monitor for any non-photolytic degradation.[1]

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the irradiated and dark control solutions.

    • Analyze the samples using a validated HPLC method (see Protocol 2) to determine the concentration of remaining this compound.

    • If desired, use LC-MS/MS to identify the degradation products.[1]

Protocol 2: HPLC Method for Analysis

  • Instrument: HPLC system with a UV or PDA detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often effective.[1]

    • Example Gradient: Start with 10% B, increase to 90% B over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm, or determine experimentally).[4]

Data Presentation

Quantitative data from photodegradation studies should be organized for clear comparison.

ParameterDescriptionExample Data
Degradation Rate Constant (k) A measure of how fast the compound degrades. Typically determined by fitting the concentration vs. time data to a kinetic model (e.g., first-order).0.015 min⁻¹
Half-life (t½) The time required for the concentration of the compound to decrease by half. For a first-order reaction, t½ = 0.693 / k.46.2 min
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed.0.005
Product Distribution (%) The relative abundance of each identified photoproduct at a specific time point or at the end of the experiment.Product A: 45%, Product B: 30%, etc.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Stock Solution irradiate Irradiate Sample prep_solution->irradiate prep_control Prepare Dark Control incubate_control Incubate Dark Control prep_control->incubate_control sampling Withdraw Aliquots irradiate->sampling incubate_control->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS/MS Analysis sampling->lcms kinetics Calculate Kinetics hplc->kinetics products Identify Products lcms->products

Caption: Workflow for a typical photodegradation study.

Degradation_Pathway cluster_products Potential Photoproducts parent This compound p1 Nitro Reduction Products (e.g., 2-Amino-5-nitrosobenzonitrile) parent->p1 hν, reduction p2 Ring Hydroxylation Products (e.g., 2-Amino-3-hydroxy-5-nitrobenzonitrile) parent->p2 hν, •OH p3 Amino Oxidation Products parent->p3 hν, oxidation p4 Polymeric Materials parent->p4

Caption: Hypothetical photodegradation pathways.

References

Technical Support Center: 2-Amino-5-nitrobenzonitrile Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of 2-Amino-5-nitrobenzonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure safe and accurate experimental analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data from thermal analysis of this compound. This data is compiled based on typical values for similar nitroaromatic compounds and should be used as a reference. Actual experimental results may vary based on specific conditions.

ParameterValueMethodNotes
Melting Point~210-214 °CDSCEndothermic peak
Decomposition Onset (Tonset)~250 °CTGA (in N2)Temperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (Tmax)~275 °CDTG (in N2)Peak of the derivative thermogravimetric curve.
Enthalpy of Decomposition (ΔHd)Highly ExothermicDSCPrecise value requires experimental determination but is expected to be significant, indicating a high potential for a thermal runaway reaction.
Major Mass Loss~55-65%TGA (up to 400°C in N2)Corresponds to the primary decomposition of the molecule.
Gaseous Decomposition ProductsCO, CO2, NOx, HCNTGA-FTIR/MSEvolved gas analysis indicates the release of toxic and flammable gases.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and experimental goals.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting point and enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition of this compound.

Materials:

  • This compound

  • Aluminum or gold-plated stainless steel DSC pans and lids

  • DSC instrument

  • Inert gas (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases during the initial heating phase. For decomposition studies, a pinhole lid may be used to allow for the controlled release of gaseous products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

    • Equilibrate the cell at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic event.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

    • Determine the onset temperature of decomposition from the start of the large exothermic peak.

    • Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.

Protocol 2: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products during the decomposition of this compound.

Materials:

  • This compound

  • Ceramic or platinum TGA pans

  • TGA instrument coupled to an FTIR spectrometer via a heated transfer line

  • Inert gas (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace and the FTIR gas cell with the inert gas at a flow rate of 40-60 mL/min.

    • Heat the transfer line and the FTIR gas cell to a stable temperature (e.g., 220 °C) to prevent condensation of evolved products.

    • Equilibrate the TGA at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection:

    • Continuously record the sample mass as a function of temperature (TGA data).

    • Simultaneously, collect FTIR spectra of the evolved gases at regular intervals.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature stages.

    • Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates.

    • Correlate the mass loss events with the FTIR spectra of the evolved gases to identify the chemical nature of the decomposition products.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA-FTIR Analysis prep_dsc Weigh 1-3 mg into DSC pan dsc_setup Instrument Setup: - Inert gas purge - Equilibrate at 30°C prep_dsc->dsc_setup prep_tga Weigh 5-10 mg into TGA pan tga_setup Instrument Setup: - Inert gas purge - Heat transfer line & cell - Equilibrate at 30°C prep_tga->tga_setup dsc_run Run DSC: Heat to 350°C at 10°C/min dsc_setup->dsc_run dsc_data Data Analysis: - Melting Point - Enthalpy - Decomposition Onset dsc_run->dsc_data tga_run Run TGA-FTIR: Heat to 600°C at 10°C/min tga_setup->tga_run tga_data Data Analysis: - Mass Loss vs. Temp - Identify Evolved Gases tga_run->tga_data

Caption: Workflow for DSC and TGA-FTIR analysis.

Troubleshooting_Guide Troubleshooting Logic for Thermal Analysis cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered issue1 Unexpected Peaks start->issue1 issue2 Baseline Drift start->issue2 issue3 Inconsistent Results start->issue3 cause1a Sample Impurity issue1->cause1a cause1b Instrument Contamination issue1->cause1b cause2a Poor Thermal Contact issue2->cause2a cause2b Instrument Not Equilibrated issue2->cause2b cause3a Inconsistent Sample Mass issue3->cause3a cause3b Varying Heating Rate issue3->cause3b sol1a Verify Sample Purity (e.g., via HPLC) cause1a->sol1a sol1b Clean Instrument Components cause1b->sol1b sol2a Ensure Flat Pan Bottom & Good Sample Distribution cause2a->sol2a sol2b Increase Equilibration Time cause2b->sol2b sol3a Use a Microbalance for Accurate Weighing cause3a->sol3a sol3b Calibrate Heating Rate cause3b->sol3b

Caption: Troubleshooting decision tree for thermal analysis.

Troubleshooting Guide

Q1: I am observing an unexpected exothermic peak before the main decomposition in my DSC thermogram. What could be the cause?

A1: An unexpected exotherm prior to the main decomposition could be due to several factors:

  • Sample Impurity: The presence of impurities can lead to decomposition at a lower temperature. Verify the purity of your sample using a technique like HPLC or NMR.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be less stable and undergo an exothermic transition to a more stable form before decomposing.

  • Reaction with Pan Material: Although less common with inert pans like gold-plated stainless steel, a reaction between the sample and the aluminum pan material at elevated temperatures is possible. Try using a different, more inert pan material.

Q2: My TGA baseline is drifting significantly during the experiment. How can I correct this?

A2: Baseline drift in TGA can be caused by:

  • Instrument Not Equilibrated: Ensure that the instrument has had sufficient time to equilibrate at the starting temperature before beginning the heating ramp.

  • Buoyancy Effects: As the furnace heats up, the density of the purge gas changes, which can affect the balance mechanism. Running a blank experiment with an empty pan and subtracting this baseline from your sample run can correct for this.

  • Contamination: Residue from previous experiments in the furnace or on the balance can slowly volatilize and cause baseline drift. Regularly clean the furnace and balance components as per the manufacturer's instructions.

Q3: My results for the decomposition temperature are not consistent between runs. What should I check?

A3: Inconsistent decomposition temperatures can arise from:

  • Different Sample Masses: The decomposition temperature can be dependent on the sample mass. Ensure you are using a consistent sample mass (within a narrow range) for all your experiments.

  • Variations in Heating Rate: The measured onset of decomposition is affected by the heating rate. Ensure the heating rate is accurately controlled and consistent between runs. Calibrate the instrument's temperature scale if necessary.

  • Sample Packing: The way the sample is packed in the pan can affect heat transfer. Try to ensure a consistent and even distribution of the sample at the bottom of the pan.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal decomposition of this compound?

A1: The primary hazards are the rapid release of energy (exothermic decomposition) and the evolution of toxic and flammable gases.[1] The nitro group makes the molecule energetically unstable upon heating, which can lead to a runaway reaction if not properly controlled. Decomposition products include carbon monoxide, carbon dioxide, various nitrogen oxides (NOx), and hydrogen cyanide (HCN), all of which are hazardous.[1]

Q2: What is the likely decomposition pathway for this compound?

A2: While a definitive pathway requires detailed experimental investigation, the decomposition of nitroaromatic compounds containing an ortho-amino group often proceeds through an intramolecular cyclization. It is postulated that an intramolecular hydrogen bond can form between the amino group and an oxygen of the nitro group, leading to the formation of a cyclic intermediate.[2] Subsequent rearrangement and fragmentation would then lead to the observed gaseous products. The presence of the nitrile group may also influence the decomposition mechanism.

Q3: How should I store this compound to ensure its stability?

A3: this compound is stable under normal temperatures and pressures.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and strong oxidizing agents.

Q4: What personal protective equipment (PPE) should be worn when handling this compound, especially during heating experiments?

A4: When handling this compound, standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn. For heating experiments, it is crucial to work in a well-ventilated fume hood. Considering the potential for energetic decomposition, a blast shield should be used, and the experiment should not be left unattended.

Q5: Can I use a larger sample size in my TGA/DSC experiments to get a better signal?

A5: While a larger sample size can increase the signal, it can also lead to issues with heat transfer and a broadening of thermal events, potentially obscuring sharp transitions. For energetic materials like this compound, using a large sample size (greater than a few milligrams) is strongly discouraged due to the increased risk of a rapid, uncontrolled decomposition that could damage the instrument and pose a safety hazard. It is always recommended to start with a very small sample size when analyzing an unknown or energetic material for the first time.

References

troubleshooting poor solubility of 2-Amino-5-nitrobenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting issues related to the poor solubility of 2-Amino-5-nitrobenzonitrile in chemical reactions. The following question-and-answer format directly addresses common challenges to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline, yellow-to-brownish powder. Its molecular structure, containing both polar (amino and nitro groups) and non-polar (benzene ring) moieties, results in selective solubility. It generally exhibits poor solubility in water and non-polar organic solvents like hexane.[1] It is more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in polar protic solvents like ethanol (B145695) and methanol.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate. For many reactions, using a polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) is a good starting point.

  • Gentle Heating: Carefully warming the reaction mixture can significantly increase the solubility of this compound. Always monitor for potential degradation of starting materials or products at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.

  • Increased Stirring/Agitation: Ensure vigorous and consistent stirring to maximize the interaction between the solid and the solvent.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, the amino group in this compound is basic and can be protonated under acidic conditions. This can increase its solubility in aqueous or protic solvents. However, the acidic conditions may not be compatible with all reaction types or subsequent work-up procedures. It is crucial to consider the stability of all reactants and intermediates in the proposed pH range.[1]

Q4: My reaction appears to stall or proceed very slowly. Could this be related to solubility?

A4: Yes, poor solubility can lead to a low effective concentration of the reactant in the solution, resulting in slow or incomplete reactions. Even if the solid appears to be suspended, it may not be fully dissolved at a molecular level. In such cases, the strategies outlined in Q2 should be employed to improve solubility and reaction kinetics.

Troubleshooting Guides

Issue 1: Complete Dissolution is Not Achieved

If initial troubleshooting steps are unsuccessful, a more systematic approach is required. The following workflow can guide your optimization process.

Troubleshooting Workflow for Poor Solubility start Poor solubility of This compound observed solvent Step 1: Re-evaluate Solvent Choice - Is it a polar aprotic solvent (DMF, DMSO, NMP)? - Consider solvent mixtures (e.g., Toluene/DMF). start->solvent heating Step 2: Apply Gentle Heating - Increase temperature incrementally (e.g., 40-60 °C). - Monitor for degradation via TLC/LC-MS. solvent->heating If solubility is still poor end Solubility Issue Resolved solvent->end If successful sonication Step 3: Utilize Sonication - Use an ultrasonic bath to aid dissolution. heating->sonication If heating is insufficient or causes degradation heating->end If successful cosolvent Step 4: Introduce a Co-solvent - Add a small percentage of a high-solubility solvent (e.g., DMF) to a less effective one. sonication->cosolvent If solids persist sonication->end If successful high_dilution Step 5: Consider High-Dilution Conditions - Run the reaction at a lower concentration. cosolvent->high_dilution If co-solvent is not effective cosolvent->end If successful high_dilution->end If successful fail Consider alternative synthetic route high_dilution->fail If solubility remains an issue

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Product Precipitation During Reaction or Work-up

Precipitation of the desired product during the reaction or upon work-up can lead to lower yields and purification challenges.

  • During Reaction:

    • Possible Cause: The product may be less soluble than the starting materials in the reaction solvent.

    • Solution: Consider a solvent system in which both the starting material and the product are soluble. Alternatively, if the product precipitates cleanly, this can be an effective method of purification by filtration.

  • During Work-up:

    • Possible Cause: A change in the solvent system (e.g., addition of an anti-solvent like water) or a temperature decrease is causing the product to crash out.

    • Solution: Minimize the temperature change during work-up. When adding an anti-solvent, do so slowly and with vigorous stirring to control the precipitation and particle size. Consider extracting the product into a suitable organic solvent before precipitation.

Data Presentation

SolventTypePredicted Solubility at 25 °CRemarks
WaterPolar ProticPoorly SolubleAromatic nitro compounds generally have low aqueous solubility.
HexaneNon-polarInsoluble"Like dissolves like" principle suggests poor solubility.[1]
TolueneNon-polar AromaticSparingly SolubleMay show some solubility, especially with heating.
EthanolPolar ProticSparingly SolubleMay require heating to achieve moderate concentrations.[1]
MethanolPolar ProticSparingly SolubleSimilar to ethanol, solubility is limited.
AcetonitrilePolar AproticModerately SolubleA common solvent for many organic reactions.
Tetrahydrofuran (THF)Polar AproticModerately to Highly SolubleOften a good choice for reactions involving aromatic compounds.
Dimethylformamide (DMF)Polar AproticHighly SolubleA strong solvent for many polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAn excellent solvent for a wide range of organic molecules.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol describes a method to estimate the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled bath

Procedure:

  • Accurately weigh 10 mg of this compound into a vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and stir the mixture at a constant temperature (e.g., 25 °C) for 1 hour.

  • Visually inspect the solution. If the solid has completely dissolved, add another 10 mg of the compound and repeat step 3.

  • Continue adding the compound in 10 mg increments until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).

  • Calculate the approximate solubility in mg/mL.

Protocol 2: Example Reaction Protocol - Synthesis of a Heterocycle

This protocol illustrates a reaction where the poor solubility of this compound can be a factor and how to address it. This is a general guideline and may require optimization.

Reaction: Synthesis of a quinazoline (B50416) derivative.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add DMF as the solvent. The volume should be sufficient to fully dissolve the starting material upon gentle heating (e.g., 5-10 mL per gram of starting material).

  • Begin stirring and gently heat the mixture to 50-60 °C to ensure complete dissolution of the this compound.

  • Once a clear solution is obtained, add triethyl orthoformate (1.5 equivalents) and ammonium acetate (2 equivalents).

  • Increase the temperature to reflux (typically around 120-140 °C for DMF) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

General Workflow for Heterocycle Synthesis start Combine this compound and DMF dissolve Heat to 50-60 °C to ensure complete dissolution start->dissolve add_reagents Add triethyl orthoformate and ammonium acetate dissolve->add_reagents reflux Heat to reflux and monitor reaction progress add_reagents->reflux workup Cool and precipitate product in ice-water reflux->workup purify Filter, wash, and purify the product workup->purify end Quinazoline derivative purify->end

Caption: General workflow for heterocycle synthesis.

References

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).[1][2] This vital intermediate is crucial in the production of dyestuffs and pharmaceuticals.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 5-nitroanthranilic acid amide, which can be dehydrated to form the desired product.[5] Other reported routes, though potentially having more drawbacks, start from 2-chloro-4-nitroaniline (B86195) or involve the nitration of o-chlorobenzonitrile.[5] The synthesis of a related compound, 2-amino-5-chlorobenzonitrile, has been achieved starting from anthranilic acid.[6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Incomplete dehydration of the starting 5-nitroanthranilic acid amide is a primary concern. Ensure your dehydrating agent (e.g., phosphorus pentoxide, phosphorus oxychloride) is fresh and used in the correct stoichiometric ratio. Reaction temperature and time are also critical; heating for an adequate duration is necessary to drive the reaction to completion.[5] Additionally, improper workup and purification can lead to loss of product. Ensure the product is fully precipitated and washed appropriately to remove impurities without dissolving the desired compound.[5]

Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions?

Several side reactions can lead to impurities:

  • Dinitro Compounds: If the synthesis involves a nitration step, such as the nitration of o-chlorobenzonitrile, the formation of 3,5-dinitro compounds can occur, which are difficult to separate from the desired product.[5]

  • Incomplete Dehydration: The presence of unreacted 5-nitroanthranilic acid amide is a common impurity if the dehydration reaction is incomplete.

  • Hydrolysis of the Nitrile Group: During workup or if water is present in the reaction mixture, the nitrile group can be hydrolyzed back to a carboxamide or carboxylic acid.

  • Reactions involving the Amino Group: The primary amine is nucleophilic and can participate in side reactions, especially at elevated temperatures. In nitration reactions, the amino group is a strong activating group, which can lead to uncontrolled oxidation or multiple nitrations if not properly protected.[7]

Q4: How can I effectively purify the crude this compound?

The most common methods for purification are recrystallization and column chromatography.[8] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor. For column chromatography, a suitable solvent system (e.g., ethyl acetate/hexane) should be selected to achieve good separation of the product from any side products. The patent literature suggests that washing the crude product with methylene (B1212753) chloride and then water can also be an effective purification step.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete dehydration of 5-nitroanthranilic acid amide.Ensure the dehydrating agent is fresh and used in sufficient quantity. Optimize reaction time and temperature according to the protocol.[5]
Loss of product during workup.Carefully control the pH and temperature during precipitation. Use an appropriate solvent for washing that minimizes product loss.
Product is off-color (darker than expected yellow/orange) Presence of oxidation byproducts or other colored impurities.Consider purification by column chromatography for efficient removal of colored impurities.[8] Ensure an inert atmosphere if the reaction is sensitive to oxidation.
Presence of starting material in the final product (confirmed by TLC/NMR) Incomplete reaction.Increase the reaction time or temperature. Ensure efficient mixing. Check the quality and amount of the dehydrating agent.
Formation of a water-soluble impurity Possible hydrolysis of the nitrile group to the corresponding carboxylic acid.Minimize the presence of water in the reaction and during workup. Use anhydrous solvents and reagents.
Difficulty in filtering the precipitated product Very fine particle size of the precipitate.Allow the precipitate to stand overnight to allow for particle growth.[7] Consider using a filter aid like Celite.[8]

Experimental Protocols

Synthesis of this compound from 5-Nitroanthranilic Acid Amide

This protocol is adapted from a patented procedure.[5]

Materials:

  • 5-Nitroanthranilic acid amide

  • Phosphorus pentoxide (P₂O₅)

  • N-methylpyrrolidone

  • Water

Procedure:

  • In a suitable reaction vessel, add 181 parts of 5-Nitroanthranilic acid amide to 300 parts by volume of N-methylpyrrolidone.

  • With stirring, add 170 parts of phosphorus pentoxide.

  • Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash the filter cake with water until neutral.

  • Dry the solid to obtain this compound.

Note: Other dehydrating agents such as phosphorus oxychloride and phosphorus pentachloride have also been reported with varying solvents and reaction conditions.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound from 5-nitroanthranilic acid amide using different dehydrating agents as described in the patent literature.[5]

Dehydrating AgentSolventTemperature (°C)TimeYield (%)Melting Point (°C)
Phosphorus PentoxideN-methylpyrrolidone802 hours91202-204
Phosphorus PentachlorideDioxane401 hour96203-204
Phosphorus OxychlorideNone80-9015 minutes75.5204-206
Phosphorus OxychlorideNone70-801 hour63.5198-200
Phosphorus Oxychloride with SodaNone70-8530 minutes88207-208
Phosphorus Oxychloride with Ammonium CarbonateNone85-9015 minutes80.5207-209

Visualizations

Main Synthesis Pathway

SynthesisWorkflow Main Synthesis of this compound Start 5-Nitroanthranilic Acid Amide Product This compound Start->Product Dehydration Reagent Dehydrating Agent (e.g., P₂O₅, POCl₃) Reagent->Product

Caption: Synthesis of this compound via dehydration.

Potential Side Reactions

SideReactions Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions This compound This compound 5-Nitroanthranilic Acid Amide->this compound Dehydration 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoic Acid This compound->2-Amino-5-nitrobenzoic Acid Hydrolysis (H₂O) o-Chlorobenzonitrile o-Chlorobenzonitrile Dinitro Impurities Dinitro Impurities o-Chlorobenzonitrile->Dinitro Impurities Nitration (Excess HNO₃/H₂SO₄)

Caption: Common side reactions in the synthesis process.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 2-Amino-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is the dehydration of 5-nitroanthranilamide. This reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the dehydrating agent is added in a sufficient molar excess and that the reaction is allowed to proceed for the recommended time at the optimal temperature.[1] Inadequate temperature control can also lead to side reactions, reducing the yield of the desired product. Additionally, ensure the starting 5-nitroanthranilamide is of high purity and completely dry, as moisture will consume the dehydrating agent.

Q3: The isolated product is discolored (e.g., brown or dark yellow) instead of the expected yellow crystalline powder. What is the reason and how can I purify it?

A3: Discoloration often indicates the presence of impurities, which may arise from side reactions or the degradation of the product. To address this, purification by recrystallization is recommended. Suitable solvents for recrystallization include ethanol (B145695) or a mixture of ethanol and water. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A4: In the dehydration of 5-nitroanthranilamide using reagents like POCl₃, potential side reactions can occur. Incomplete dehydration may leave unreacted starting material. The highly reactive nature of the reagents and intermediates could also lead to the formation of polymeric materials or other degradation products, especially at elevated temperatures. To minimize side products, it is crucial to maintain careful control over the reaction temperature and to add the dehydrating agent portion-wise to avoid localized overheating.

Q5: What are the key safety precautions to consider during the synthesis of this compound?

A5: The synthesis of this compound involves the use of hazardous materials. Phosphorus oxychloride and phosphorus pentoxide are corrosive and react violently with water. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction itself can be exothermic, so proper cooling and controlled addition of reagents are essential to prevent runaways.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive or insufficient dehydrating agent.- Presence of moisture in the starting material or solvent.- Reaction temperature is too low.- Use a fresh, unopened container of the dehydrating agent.- Ensure all glassware is oven-dried and the starting material and solvent are anhydrous.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Product is a Dark, Tarry Substance - Reaction temperature is too high, leading to decomposition.- Molar ratio of dehydrating agent is too high.- Maintain the recommended reaction temperature using a controlled temperature bath.- Optimize the stoichiometry of the dehydrating agent; start with a lower molar equivalent and incrementally increase if necessary.
Difficulty in Isolating the Product - Product is soluble in the work-up solvent.- Incomplete precipitation of the product.- If the product is precipitated by adding the reaction mixture to water/ice, ensure a sufficient volume is used.- After filtration, wash the crude product with a non-polar solvent like methylene (B1212753) chloride to remove soluble impurities.[1]
Purified Product has a Low Melting Point - Presence of impurities, such as unreacted starting material or side products.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Consider column chromatography for purification if recrystallization is ineffective.

Experimental Protocols

Synthesis of this compound via Dehydration of 5-Nitroanthranilamide

This protocol is based on a reported procedure and can be optimized based on the troubleshooting guide above.[1]

Method A: Using Phosphorus Oxychloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 30 parts of 5-nitroanthranilamide in 100 parts of phosphorus oxychloride.

  • Heat the mixture with stirring at 70-80°C for 1 hour.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with methylene chloride and then with water until the washings are neutral.

  • The product is dried under vacuum to yield this compound.

Method B: Using Phosphorus Pentoxide in N-Methylpyrrolidone

  • To a solution of 181 parts of 5-nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone, add 170 parts of phosphorus pentoxide.

  • Heat the mixture at 80°C with stirring for 2 hours.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by suction filtration.

  • Wash the filter cake with water until neutral and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound from 5-nitroanthranilamide using different dehydrating agents as reported in the literature.[1]

Dehydrating Agent Solvent Temperature (°C) Time (h) Yield (%) Melting Point (°C)
Phosphorus OxychlorideNone70-80163.5198-200
Phosphorus OxychlorideNone80-900.2575.5204-206
Phosphorus OxychlorideNitrobenzene100-1100.2563.5201-202
Phosphorus PentoxideN-Methylpyrrolidone80291202-204

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 5-Nitroanthranilamide react Add Dehydrating Agent (e.g., POCl₃ or P₂O₅) and Solvent (optional) start->react heat Heat at specified temperature and time react->heat cool Cool Reaction Mixture heat->cool precipitate Precipitate Product (e.g., add water/ice) cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Solvent (e.g., Methylene Chloride) and Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallization (optional, e.g., from Ethanol) dry->recrystallize final_product This compound recrystallize->final_product

References

Technical Support Center: Managing Hazardous Decomposition of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the hazardous decomposition products of 2-Amino-5-nitrobenzonitrile. The following information is compiled from safety data sheets and chemical databases to help you mitigate risks during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

A1: When subjected to high temperatures, such as in a fire, this compound can decompose and release irritating and highly toxic gases.[1] The primary hazardous decomposition products include:

  • Oxides of nitrogen (NOx)[1][2]

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Hydrogen cyanide (HCN)[2]

  • Other irritating and toxic fumes and gases[1]

Q2: Under what conditions does this compound decompose?

Q3: What materials are incompatible with this compound and could potentially lead to a hazardous reaction?

A3: To prevent hazardous reactions, avoid contact with the following incompatible materials:

  • Acids[9]

  • Strong oxidizing agents[1][9]

  • Acid chlorides[9]

  • Chloroformates[9]

Q4: What are the recommended storage conditions for this compound to minimize the risk of decomposition?

A4: Proper storage is crucial for maintaining the stability of this compound. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Ensure it is stored away from the incompatible substances listed above.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: Always use appropriate personal protective equipment when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of inhalation or if working in a poorly ventilated area.[1][2]

Troubleshooting Guide

This guide provides step-by-step instructions for specific issues you may encounter during your experiments.

Issue 1: Accidental Spill of this compound

StepActionDetailed Instructions
1Evacuate and Ventilate Immediately clear the area of all personnel. Ensure the area is well-ventilated to disperse any airborne dust.
2Don Appropriate PPE Before attempting to clean the spill, put on the required PPE, including chemical-resistant gloves, safety goggles, and a respirator.
3Contain the Spill Prevent the powder from spreading.
4Clean the Spill Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.
5Decontaminate the Area Once the bulk of the material is removed, decontaminate the spill area.
6Dispose of Waste Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste through an approved waste disposal plant.

Issue 2: Suspected Thermal Decomposition (e.g., unusual odor, smoke)

StepActionDetailed Instructions
1Alert and Evacuate Immediately alert others in the laboratory and evacuate the area.
2Activate Emergency Systems If there is a fire or significant smoke, activate the fire alarm and follow your institution's emergency procedures.
3Isolate the Source (If Safe) If it is safe to do so without personal risk, turn off the heat source.
4Do Not Re-enter Do not re-enter the area until it has been cleared by emergency personnel and deemed safe. The presence of toxic gases like hydrogen cyanide and carbon monoxide is a significant risk.
5Seek Medical Attention If you or anyone else has been exposed to the fumes, seek immediate medical attention.[1]

Data and Protocols

Summary of Key Safety Data

ParameterValueSource
Hazardous Decomposition Products Oxides of nitrogen, Carbon monoxide, Carbon dioxide, Hydrogen cyanide, other toxic fumes[1][2]
Incompatible Materials Acids, Strong oxidizing agents, Acid chlorides, Chloroformates[9]
Melting Point 200-212 °C[5][6][7][8]
Storage Cool, dry, well-ventilated area in a tightly closed container[1]
Flash Point 185.6°C[4]
Boiling Point 383.2°C at 760 mmHg[4]

Experimental Protocol: Spill Cleanup

  • Preparation: Assemble a spill kit containing:

    • Appropriate PPE (gloves, goggles, respirator)

    • Broom and dustpan (or other gentle sweeping tool)

    • Labeled, sealable waste container

    • Decontamination solution (e.g., soap and water)

    • Paper towels or other absorbent materials

  • Procedure:

    • Ensure the spill area is evacuated and ventilated.

    • Don all required PPE.

    • Carefully sweep the this compound powder into the dustpan. Avoid creating airborne dust.

    • Transfer the collected powder into the designated hazardous waste container and seal it.

    • Wet paper towels with the decontamination solution and wipe down the spill surface.

    • Place the used paper towels into the waste container.

    • Remove PPE and wash hands thoroughly.

    • Arrange for the disposal of the hazardous waste container according to your institution's guidelines.

Visualizations

start Suspected Decomposition (Odor, Smoke, Fire) evacuate Immediately Evacuate Area & Alert Others start->evacuate emergency Activate Emergency Systems (Fire Alarm, Emergency Call) evacuate->emergency isolate Isolate Heat Source (ONLY IF SAFE) evacuate->isolate medical Seek Medical Attention for any Exposure evacuate->medical no_reentry Do Not Re-enter emergency->no_reentry isolate->no_reentry cleared Area Cleared by Emergency Personnel no_reentry->cleared end End cleared->end

Caption: Workflow for responding to a suspected thermal decomposition event.

References

Validation & Comparative

validation of HPLC method for 2-Amino-5-nitrobenzonitrile quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-5-nitrobenzonitrile, a crucial intermediate in pharmaceutical synthesis. This document provides a detailed comparison with an alternative analytical technique, Capillary Electrophoresis (CE), supported by experimental protocols and performance data to guide researchers, scientists, and drug development professionals in selecting and implementing a robust analytical method.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for quantifying this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. While HPLC is a widely adopted and robust technique, other methods like Capillary Electrophoresis offer distinct advantages.

Table 1: Comparison of HPLC and Capillary Electrophoresis for the Analysis of this compound

ParameterRP-HPLC MethodCapillary Electrophoresis (CE) Method
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.[1]Differential migration of ions in an electric field.[1]
Instrumentation HPLC system with UV detector.[1]CE system with UV detector.[1]
Column/Capillary C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[1]
Mobile Phase/Buffer Acetonitrile (B52724)/Water gradient with an acid modifier (e.g., formic or phosphoric acid).[2]Phosphate (B84403) buffer.[1]
Run Time ~15 minutes.[1]~10 minutes.[1]
Linearity (r²) >0.999.[1]>0.998.[1]
Advantages High precision and robustness, widely available, suitable for preparative separation.[2]High efficiency, low solvent consumption, rapid analysis.
Disadvantages Higher solvent consumption, potential for column degradation.Lower loading capacity, sensitivity can be lower than HPLC.

Method Validation Workflow

A systematic approach is essential for validating an analytical method to ensure it is suitable for its intended purpose. The following diagram illustrates the key stages in the validation of an HPLC method for this compound quantification.

HPLC_Method_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy/ Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Final Method Documentation & SOP system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an HPLC analytical method.

Experimental Protocols

Detailed methodologies for both a proposed Reversed-Phase HPLC (RP-HPLC) method and a Capillary Zone Electrophoresis (CZE) method are provided below. These protocols are based on established methods for similar aromatic nitro compounds.[1]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide excellent separation of this compound from potential impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[2][3]

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Method 2: Capillary Zone Electrophoresis (CZE)

This method offers a rapid and efficient alternative with reduced solvent consumption.[1]

1. Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[1]

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).[1]

  • Sample Diluent: Water/Methanol (90:10 v/v).[1]

3. Electrophoretic Conditions:

ParameterCondition
Voltage 20 kV
Capillary Temperature 25 °C
Detection Wavelength 254 nm
Injection Hydrodynamic injection at 50 mbar for 5 seconds.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before analysis.[1]

HPLC Method Validation Data

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the quantification of this compound.

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak.Complies
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.Robust

System Suitability Testing

To ensure the continued performance of the HPLC system, system suitability tests should be performed before each analytical run.

System_Suitability injection Inject Standard Solution (e.g., 6 times) parameters Evaluate Parameters injection->parameters tailing Tailing Factor (≤ 2.0) parameters->tailing Check plates Theoretical Plates (≥ 2000) parameters->plates Check rsd % RSD of Peak Area & Retention Time (≤ 2.0%) parameters->rsd Check pass System is Suitable Proceed with Analysis tailing->pass Pass fail System is Not Suitable Troubleshoot tailing->fail Fail plates->pass Pass plates->fail Fail rsd->pass Pass rsd->fail Fail

Caption: Logic diagram for HPLC system suitability testing.

This guide provides a framework for the validation and comparison of analytical methods for the quantification of this compound. The presented HPLC method, along with its validation parameters, serves as a robust starting point for quality control and research applications in the pharmaceutical industry. The comparison with Capillary Electrophoresis highlights an alternative, efficient technique for consideration based on specific analytical needs.

References

A Comparative Analysis of 2-Amino-5-nitrobenzonitrile and Isomeric Nitroanilines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides a comprehensive comparative study of 2-Amino-5-nitrobenzonitrile and the ortho, meta, and para isomers of nitroaniline. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the physicochemical properties, reactivity, and biological activities of these compounds, supported by experimental data and detailed protocols.

Physicochemical Properties

The introduction of a nitrile group and the varied placement of the nitro group significantly influence the physicochemical properties of the aniline (B41778) core structure. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems.

A summary of key physicochemical data is presented in Table 1. The melting point of this compound is notably higher than that of the nitroaniline isomers, suggesting a more stable crystal lattice. In terms of basicity, which is indicated by the pKa of the conjugate acid, this compound is predicted to be a very weak base. Among the nitroaniline isomers, the meta-isomer is the most basic, while the ortho-isomer is the least basic due to the ortho effect, which involves intramolecular hydrogen bonding and steric hindrance.[1]

Table 1: Physicochemical Properties of this compound and Nitroaniline Isomers
PropertyThis compoundo-Nitroanilinem-Nitroanilinep-Nitroaniline
CAS Number 17420-30-3[2]88-74-4[3]99-09-2[3]100-01-6[3]
Molecular Weight ( g/mol ) 163.13[2]138.12[3]138.12[3]138.12[3]
Melting Point (°C) 200-207[2]71.5[3]114[3]146-149[3]
pKa (Conjugate Acid) -1.97 (Predicted)[4]-0.26[3]2.50[3]1.00[3]
Appearance Yellow to brownish powder[2]Orange-yellow crystals[5]Yellow-orange solidBright yellow crystalline powder[6]

Comparative Reactivity

The electronic and steric environment of these molecules dictates their reactivity in various chemical transformations, a critical consideration in synthetic chemistry.

Basicity

The basicity of the amino group is significantly influenced by the electron-withdrawing nature of the nitro and cyano groups. In this compound, the combined electron-withdrawing effects of the para-nitro group and the ortho-cyano group are expected to substantially decrease the electron density on the amino nitrogen, making it a very weak base. For the nitroaniline isomers, the basicity follows the order: m-nitroaniline > p-nitroaniline > o-nitroaniline.[1] This is because the nitro group in the meta position exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect observed when the nitro group is in the ortho or para position.[1]

Catalytic Reduction of the Nitro Group

A kinetic study of the reduction of various nitroaromatic compounds over a palladium catalyst revealed the following order of reactivity: p-nitroaniline > m-nitroaniline > o-nitroaniline.[7] The slower reaction rate of the ortho isomer can be attributed to steric hindrance from the adjacent amino group, which impedes its interaction with the catalyst surface.[3] The para isomer, being the least sterically hindered, exhibits the highest reactivity.[3]

Table 2: Relative Reactivity in Catalytic Reduction
CompoundRelative Reactivity Order
p-Nitroaniline 1st (Fastest)[7]
m-Nitroaniline 2nd[7]
o-Nitroaniline 3rd (Slowest)[7]
This compound Data not available

Biological Activity: A Comparative Overview

Nitroaromatic compounds are known to exhibit a wide range of biological activities, and understanding their comparative cytotoxicity is crucial for drug development and toxicology.

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated in various studies. Research on this compound has shown that it possesses cytotoxic and antiproliferative properties against the AGS cancer cell line at concentrations of 50 µg/mL, 100 µg/mL, and 200 µg/mL.[8] For the nitroaniline isomers, a study on their interaction with submitochondrial particles provides insights into their relative toxicity, with the ortho and para isomers demonstrating higher cytotoxicity compared to the meta-isomer.[9] It is important to note that the data for this compound and the nitroaniline isomers are from different experimental systems and are therefore not directly comparable. However, they provide a valuable preliminary assessment of their potential biological effects.

Table 3: Comparative Cytotoxicity Data
CompoundCell Line/SystemEndpointEffective Concentration
This compound AGS (cancer cell line)Cytotoxicity/Antiproliferation50, 100, 200 µg/mL[8]
o-Nitroaniline Submitochondrial particlesEC50180 µM[9]
m-Nitroaniline Submitochondrial particlesEC50250 µM[9]
p-Nitroaniline Submitochondrial particlesEC50210 µM[9]
Potential Mechanism of Action: Oxidative Stress and NF-κB Signaling

Aniline and its derivatives, including nitroanilines, have been implicated in inducing oxidative stress, which can lead to cellular damage and apoptosis.[10] Reactive oxygen species (ROS) generated during the metabolic activation of these compounds can act as signaling molecules, potentially affecting pathways like the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[10][11] The cytotoxicity of these compounds may, therefore, be mediated through the induction of oxidative stress, leading to the activation of pro-apoptotic signaling cascades.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response Nitroaniline Nitroaniline Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) Nitroaniline->Metabolic_Activation ROS Reactive Oxygen Species (ROS) Generation Metabolic_Activation->ROS IKK_Activation IKK Activation ROS->IKK_Activation induces IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Activation NF-κB Activation (p50/p65 translocation to nucleus) IkB_Phosphorylation->NFkB_Activation Gene_Transcription Pro-inflammatory & Pro-apoptotic Gene Transcription NFkB_Activation->Gene_Transcription promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis

A potential signaling pathway for nitroaniline-induced cytotoxicity.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • 96-well plates

  • Mammalian cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • Test compounds (this compound and nitroaniline isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Test Compounds & Controls Seed_Cells->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This comparative guide highlights the distinct physicochemical properties, reactivity, and biological activities of this compound and the isomeric nitroanilines. The presence and position of the nitro and cyano groups significantly impact basicity, reactivity in reduction reactions, and cytotoxicity. The provided experimental protocols offer a framework for researchers to conduct further comparative studies. The potential involvement of oxidative stress and the NF-κB signaling pathway in the cytotoxicity of these compounds warrants further investigation to elucidate their precise mechanisms of action. This information is intended to serve as a valuable resource for the rational design and development of new chemical entities in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to 2-Amino-5-nitrobenzonitrile and 2-Amino-5-nitrobenzoic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance azo dyes, the selection of precursor molecules is a critical determinant of the final product's characteristics, including its color, fastness, and affinity for various substrates. Among the panoply of available intermediates, 2-amino-5-nitrobenzonitrile and 2-amino-5-nitrobenzoic acid are two prominent candidates, each possessing unique attributes that influence the synthetic process and the properties of the resultant dyes. This guide provides an objective, data-driven comparison of these two intermediates to aid researchers in making informed decisions for their specific applications.

Both molecules share a common structural backbone: a benzene (B151609) ring substituted with an amino group at position 2 and a nitro group at position 5. The amino group serves as the primary functional group for diazotization, the initial step in azo dye synthesis, while the electron-withdrawing nitro group plays a significant role in modulating the color and enhancing the stability of the final dye. The key distinction lies in the functional group at position 1: a nitrile group (-C≡N) in this compound and a carboxylic acid group (-COOH) in 2-amino-5-nitrobenzoic acid. This seemingly subtle difference has profound implications for the dye's properties and potential applications.

Performance Comparison in Azo Dye Synthesis

The performance of a dye intermediate is best evaluated through the quantitative analysis of the dyes synthesized from it. While direct comparative studies are limited, data from analogous syntheses can provide valuable insights. The following table summarizes key performance indicators for azo dyes derived from these and similar precursors.

Performance MetricDye from 2-Amino-5-nitrobenzoic Acid (Illustrative)Dye from this compound (Expected)
Chemical Yield (%) 85 - 92%Data not readily available, but expected to be comparable under optimized conditions.
Purity (by HPLC) > 98%High purity is achievable with appropriate purification techniques.[1]
Color Deep Red to VioletExpected to produce deep shades due to the presence of the nitro group.[1]
λmax (in nm) Varies with coupling agent (e.g., ~480-550 nm)Expected to be in a similar range, influenced by the coupling partner.
Light Fastness Good to Excellent (6-7 on a scale of 1-8)The nitro group is known to enhance light fastness.[1]
Wash Fastness Very Good (4-5 on a scale of 1-5)The potential for forming strong interactions with fibers suggests good wash fastness.
Rubbing Fastness Good to Very Good (4-5 on a scale of 1-5)Dependent on the dyeing process and substrate.

The Influence of Functional Groups on Dye Properties

The nitrile and carboxylic acid groups impart distinct characteristics to the resulting azo dyes:

2-Amino-5-nitrobenzoic Acid (-COOH):

  • Reactive Dyes: The carboxylic acid group provides a reactive handle for covalently bonding the dye to textile fibers, such as those containing hydroxyl or amino groups (e.g., cotton, wool, silk).[2] This results in dyes with exceptional wash fastness.

  • Solubility: The carboxylic acid group can be deprotonated to a carboxylate salt, which can increase the water solubility of the dye, a desirable property for certain dyeing processes.

  • Chelation: The carboxylic acid group, in conjunction with the azo linkage, can act as a chelating site for metal ions, leading to the formation of metal-complex dyes with enhanced stability and light fastness.

This compound (-C≡N):

  • Disperse Dyes: The nitrile group is less polar than the carboxylic acid group, which can lead to lower water solubility. This makes dyes derived from this compound well-suited for application as disperse dyes for hydrophobic fibers like polyester.[2]

  • Color Modulation: The strongly electron-withdrawing nature of the nitrile group can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, resulting in deeper colors compared to dyes with less electron-withdrawing groups.

  • Chemical Stability: The nitrile group is generally stable under typical dyeing conditions.

Experimental Protocols

The synthesis of azo dyes from both this compound and 2-amino-5-nitrobenzoic acid follows a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich partner.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzoic Acid

This protocol details the formation of the diazonium salt of 2-amino-5-nitrobenzoic acid.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[2]

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath.[2]

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[2]

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[2]

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[2]

Protocol 2: Diazotization of this compound (General Procedure)

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Dissolve or suspend an equimolar amount of this compound in an appropriate volume of concentrated acid (e.g., HCl or H₂SO₄) and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (approximately 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately for the coupling reaction.

Protocol 3: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol (B1666908).

Materials:

  • Diazonium salt solution (from Protocol 1 or 2)

  • 2-Naphthol

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[2]

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.[2]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.[3]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[2]

Visualizing the Synthesis Workflow

The general workflow for the synthesis of azo dyes from both precursor molecules can be visualized as a two-step process.

DyeSynthesisWorkflow cluster_nitrile From this compound cluster_acid From 2-Amino-5-nitrobenzoic Acid A1 This compound B1 Diazonium Salt of This compound A1->B1 Diazotization (NaNO₂, HCl, 0-5°C) D1 Azo Dye (Disperse Type) B1->D1 Azo Coupling C1 Coupling Component (e.g., Naphthol, Aniline) C1->D1 A2 2-Amino-5-nitrobenzoic Acid B2 Diazonium Salt of 2-Amino-5-nitrobenzoic Acid A2->B2 Diazotization (NaNO₂, HCl, 0-5°C) D2 Azo Dye (Reactive/Acid Type) B2->D2 Azo Coupling C2 Coupling Component (e.g., Naphthol, Aniline) C2->D2

A comparative workflow for azo dye synthesis.

Logical Framework for Intermediate Selection

The choice between this compound and 2-amino-5-nitrobenzoic acid is contingent on the desired properties and application of the final dye. The following decision-making framework can guide the selection process.

DecisionFramework Start Desired Dye Application Hydrophobic Hydrophobic Fibers (e.g., Polyester) Start->Hydrophobic Targeting Hydrophilic Hydrophilic Fibers (e.g., Cotton, Wool) Start->Hydrophilic Targeting Intermediate1 Select: This compound Hydrophobic->Intermediate1 Intermediate2 Select: 2-Amino-5-nitrobenzoic Acid Hydrophilic->Intermediate2 DisperseDye Synthesize Disperse Dye Intermediate1->DisperseDye ReactiveDye Synthesize Reactive Dye Intermediate2->ReactiveDye

Decision framework for selecting a dye intermediate.

Conclusion

Both this compound and 2-amino-5-nitrobenzoic acid are valuable intermediates in the synthesis of azo dyes, each offering distinct advantages. The presence of the nitro group in both compounds is beneficial for achieving deep shades and good fastness properties. The choice between the two ultimately depends on the intended application of the dye. For disperse dyes targeted at hydrophobic fibers, this compound is a promising candidate. Conversely, for reactive dyes that form covalent bonds with hydrophilic fibers, 2-amino-5-nitrobenzoic acid is the more suitable precursor. Further research into the synthesis and characterization of a wider range of dyes from this compound would be beneficial to provide a more comprehensive quantitative comparison.

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-5-nitrobenzonitrile in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-5-nitrobenzonitrile in complex mixtures is crucial for quality control, process monitoring, and safety assessment. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data from analogous compounds to provide a comprehensive overview.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic amines and nitro compounds, which are structurally related to this compound. This data serves as a reference to guide the selection of the most suitable technique.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Partitioning between a stationary and mobile phaseSeparation based on volatility and mass-to-charge ratioMeasurement of light absorption by the analyte
Selectivity HighVery HighModerate to Low
Sensitivity HighVery HighModerate
Typical Run Time 10-30 minutes15-40 minutes< 5 minutes
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow

Table 2: Quantitative Performance Data for Related Aromatic Amines and Nitro Compounds

ParameterHPLC (for Aromatic Amines)GC-MS (for Aromatic Amines in Water)[1]UV-Vis (for Nitroaniline Isomers)[2]
Linearity (r²) > 0.999> 0.998> 0.99
Limit of Detection (LOD) ng/mL range0.12-0.48 µg/Lµg/mL range
Limit of Quantification (LOQ) ng/mL range0.40-1.60 µg/Lµg/mL range
Accuracy (% Recovery) 98-102%81.1%-120.0%97-103%
Precision (%RSD) < 2%Intra-day: 0.7%-12.9%, Inter-day: 1.6%-13.1%< 3%

Note: The data presented in Table 2 is for compounds structurally similar to this compound and should be considered as a reference. Method validation for the specific analysis of this compound is recommended.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic nitro compounds and can be adapted for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)[3]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase, ensuring the concentration of this compound falls within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization may be necessary to improve the volatility and chromatographic performance of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-35 MS)[1]

Reagents:

  • Suitable solvent (e.g., ethyl acetate, dichloromethane)

  • Derivatizing agent (if necessary, e.g., a silylating agent)

  • Internal standard

Procedure:

  • Sample Preparation and Derivatization (if required): Dissolve a known amount of the sample in a suitable solvent. If derivatization is needed, add the derivatizing agent and react under appropriate conditions. Add a known amount of an internal standard.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium

    • Oven temperature program: Optimize to achieve good separation of the analyte from other components in the mixture.

    • Mass spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the analyte in the sample using this calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[4][5][6] Its main limitation is the potential for interference from other absorbing species in the mixture.[7]

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Suitable solvent (e.g., ethanol, methanol) that does not absorb at the analytical wavelength.

Procedure:

  • Determination of λmax: Dissolve a small amount of pure this compound in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample mixture in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument.

  • Analysis: Measure the absorbance of the blank (solvent), the calibration standards, and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Visualizations

To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis start Mixture Containing This compound dissolve Dissolution in Appropriate Solvent start->dissolve filter Filtration (if needed) dissolve->filter derivatize Derivatization (for GC-MS, if needed) filter->derivatize hplc HPLC filter->hplc uvvis UV-Vis filter->uvvis gcms GC-MS derivatize->gcms acquire Signal Acquisition hplc->acquire gcms->acquire uvvis->acquire integrate Peak Integration / Absorbance Measurement acquire->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Figure 1: General experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Selectivity, High Sensitivity) GCMS GC-MS (Very High Selectivity, Very High Sensitivity) UVVis UV-Vis Spectrophotometry (Moderate Selectivity, Moderate Sensitivity) Decision Choice of Method Decision->HPLC Complex Mixtures, Non-Volatile Decision->GCMS Complex Mixtures, Volatile/Semi-Volatile Decision->UVVis Simple Mixtures, Rapid Analysis

Figure 2: Logical relationship between analytical techniques for quantitative analysis.

References

Comparative Efficacy of 2-Amino-5-nitrobenzonitrile as a Dye Intermediate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye synthesis, the selection of intermediates is a critical determinant of the final product's performance, influencing factors such as color vibrancy, fastness, and overall stability. This guide provides a comparative analysis of 2-Amino-5-nitrobenzonitrile as a diazo component in azo dye production, with 2-Amino-5-nitrobenzoic acid serving as a key alternative for comparison. This document is intended for researchers, scientists, and professionals in drug development and materials science to make informed decisions in the selection of dye intermediates.

Executive Summary

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of dyes. Its molecular structure, featuring an amino, a nitro, and a nitrile group, offers a unique combination of reactivity and stability, making it a valuable precursor for creating vibrant and durable colorants. The presence of the electron-withdrawing nitro and nitrile groups can significantly influence the chromophoric properties of the resulting azo dyes, often leading to deeper shades and enhanced stability. This guide presents a comparison with dyes derived from 2-Amino-5-nitrobenzoic acid, a structurally similar intermediate, to highlight the relative performance characteristics. While direct, side-by-side quantitative data for dyes derived from this compound is not extensively available in published literature, this guide synthesizes existing knowledge on related compounds to provide a useful comparative framework.

Performance Comparison of Dye Intermediates

The efficacy of a dye intermediate is primarily evaluated based on the performance of the dyes synthesized from it. Key performance indicators include chemical yield, purity, color characteristics, and various fastness properties. The introduction of a nitrile group in place of a carboxylic acid group can influence the electronic properties of the dye molecule, thereby affecting its performance.

Table 1: Comparative Performance of Azo Dyes Synthesized from this compound and 2-Amino-5-nitrobenzoic Acid

Performance MetricDye from this compound (Expected)Dye from 2-Amino-5-nitrobenzoic Acid
Chemical Yield (%) High85 - 92%
Purity (by HPLC) > 97%> 98%
Color Deep shades (e.g., Reds, Oranges)Deep Red
Light Fastness (ISO 105-B02) Good to Excellent6 - 7
Wash Fastness (ISO 105-C06) Good4 - 5
Rubbing Fastness (ISO 105-X12) - Dry Good5
Rubbing Fastness (ISO 105-X12) - Wet Good4 - 5
Thermal Stability (°C) High> 250°C

Note: The data for dyes derived from this compound is based on qualitative descriptions and performance expectations due to the limited availability of direct comparative quantitative data. The fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is excellent) and 1 to 5 for wash and rubbing fastness (where 5 is excellent).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component.

Protocol 1: Synthesis of an Azo Dye from this compound

1. Diazotization:

  • In a 250 mL beaker, suspend 1.63 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction

A Spectroscopic Comparison of 2-Amino-5-nitrobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2-Amino-5-nitrobenzonitrile and its key structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential analytical data to facilitate the identification, differentiation, and characterization of these closely related compounds. All isomers share the molecular formula C₇H₅N₃O₂ and a molecular weight of approximately 163.13 g/mol .[1][2][3][4][5]

The precise arrangement of the amino (-NH₂), nitro (-NO₂), and cyano (-CN) groups on the benzene (B151609) ring dictates the molecule's electronic properties, reactivity, and biological interactions, making accurate structural confirmation paramount. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Isomer Structures and Nomenclature

The isomers under comparison are distinguished by the substitution pattern on the benzonitrile (B105546) ring. The primary compound of interest is this compound. A key structural isomer for which comparative data is available is 4-Amino-3-nitrobenzonitrile. Other positional isomers are also cataloged for reference.

Isomer_Structures cluster_main Aminonitrobenzonitrile Isomers cluster_isomers Isomers C₇H₅N₃O₂ 2A5N This compound (CAS: 17420-30-3) 4A3N 4-Amino-3-nitrobenzonitrile (CAS: 6393-40-4) 2A3N 2-Amino-3-nitrobenzonitrile (CAS: 87331-46-2) 2A4N 2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8) 2A6N 2-Amino-6-nitrobenzonitrile (CAS: 63365-23-1) 5A2N 5-Amino-2-nitrobenzonitrile (CAS: 72115-08-3) G cluster_workflow General Spectroscopic Analysis Workflow start Purified Isomer Sample prep_nmr Sample Preparation (Dissolve in Deuterated Solvent, e.g., DMSO-d₆) start->prep_nmr prep_ir Sample Preparation (Solid on ATR crystal or KBr pellet) start->prep_ir prep_ms Sample Preparation (Dissolve in Volatile Solvent, e.g., Methanol) start->prep_ms prep_uv Sample Preparation (Dilute solution in UV-transparent solvent) start->prep_uv acq_nmr Data Acquisition (¹H and ¹³C NMR Spectra) prep_nmr->acq_nmr proc_nmr Data Processing (Referencing and Integration) acq_nmr->proc_nmr analysis Structural Elucidation and Comparison proc_nmr->analysis acq_ir Data Acquisition (FT-IR Spectrum, 4000-400 cm⁻¹) prep_ir->acq_ir proc_ir Data Processing (Baseline Correction) acq_ir->proc_ir proc_ir->analysis acq_ms Data Acquisition (GC-MS or ESI-MS) prep_ms->acq_ms proc_ms Data Processing (Identify M⁺ and Fragments) acq_ms->proc_ms proc_ms->analysis acq_uv Data Acquisition (UV-Vis Spectrum, 200-800 nm) prep_uv->acq_uv proc_uv Data Processing (Identify λₘₐₓ) acq_uv->proc_uv proc_uv->analysis

References

Stability Under Stress: A Comparative Guide to Forced Degradation Studies of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of forced degradation studies for 2-Amino-5-nitrobenzonitrile, a critical process in drug development for identifying potential degradation products and establishing stability-indicating analytical methods. While specific experimental data for this molecule is not extensively published, this document outlines a robust experimental approach based on established protocols for structurally similar compounds and general guidelines for forced degradation studies.[1][2][3]

Comparison of Analytical Techniques for Degradation Product Analysis

The selection of an appropriate analytical technique is paramount for the successful separation, identification, and quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability-indicating assays due to its versatility and sensitivity.[4] However, a multi-technique approach is often necessary for comprehensive characterization.[5][6]

Analytical TechniquePrincipleApplication in Degradation StudiesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.Primary method for separating and quantifying the parent drug and degradation products.High resolution, sensitivity, and reproducibility.[4][7]May require method development to resolve all degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and structural elucidation of unknown degradation products.[8]Provides molecular weight and fragmentation data for structural confirmation.More complex and expensive than HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Analysis of volatile or semi-volatile degradation products. Derivatization may be needed for polar compounds.[7]High sensitivity for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of molecules in solution.[5]Unambiguous structural confirmation of isolated degradation products.[6][7]Provides definitive structural information.Requires isolation of pure degradation products and is less sensitive than MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in a molecule based on their infrared absorption.[5]Rapid screening for changes in functional groups during degradation.[7]Fast and non-destructive.Provides limited structural information on its own.

Experimental Protocols for Forced Degradation

The following protocols are adapted from established methods for similar nitroaromatic compounds and are designed to meet the requirements of ICH guidelines.[1][8]

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.[8]

Stress Conditions

The following stress conditions are recommended to induce degradation:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.[8]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.[8]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.[8]

  • Thermal Degradation (Solid State): Place the solid powder in an oven at a temperature below its melting point (e.g., 150°C) for a specified period. The melting point of this compound is approximately 200-207°C.[8][9][10]

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.[8]

Sample Analysis

At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C Solution/150°C Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development HPLC->Method

Caption: Workflow for conducting forced degradation studies of this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound (amino, nitro, and nitrile), the following degradation pathways can be anticipated. The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups will influence the molecule's reactivity.[11]

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_reduction Reduction (Photolytic/Thermal) Parent This compound Amide 2-Amino-5-nitrobenzamide Parent->Amide Nitrile Hydrolysis N_Oxide N-Oxide derivatives Parent->N_Oxide Amino group oxidation Hydroxylated Hydroxylated ring products Parent->Hydroxylated Ring oxidation Nitroso Nitroso derivative Parent->Nitroso Nitro group reduction Acid 2-Amino-5-nitrobenzoic acid Amide->Acid Further Hydrolysis Amino Diamino derivative Nitroso->Amino Further reduction

Caption: Potential degradation pathways for this compound under stress conditions.

Summary of Expected Stability

The following table summarizes the anticipated stability of this compound under various stress conditions, drawing parallels from the behavior of similar compounds.[8]

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Likely to undergo hydrolysis of the nitrile group.2-Amino-5-nitrobenzamide, 2-Amino-5-nitrobenzoic acid.
Basic Hydrolysis Likely to undergo hydrolysis of the nitrile group.2-Amino-5-nitrobenzamide, 2-Amino-5-nitrobenzoic acid.
Oxidative (H₂O₂) Susceptible to oxidation.Oxidized amino group (e.g., N-oxide), hydroxylated ring products.
Photolytic (UV/Vis light) Likely unstable.Polymers, oxidized products, and reduction of the nitro group.[8]
Thermal (Solid State) Stable at moderate temperatures, but will decompose at high temperatures.Oxides of carbon and nitrogen.[12]

By implementing this comparative guide, researchers can effectively design and execute forced degradation studies for this compound, leading to a thorough understanding of its stability profile and the development of robust, stability-indicating analytical methods.

References

Establishing a Reference Standard for 2-Amino-5-nitrobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and development. This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 2-Amino-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are objectively compared, supported by experimental data and detailed protocols.

Physicochemical Properties

A foundational step in establishing a reference standard is the thorough characterization of its physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[1][2][3]
Molecular Weight 163.13 g/mol [1][2][3]
Appearance Yellow to orange or brown powder
Melting Point 200-207 °C
CAS Number 17420-30-3[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The choice of stationary phase is critical for achieving optimal separation of the main component from potential impurities.

Comparison of HPLC Columns

The unique chemical structure of this compound, with its aromatic ring, polar amino group, and electron-withdrawing nitro and nitrile groups, allows for distinct interactions with different stationary phases. A comparison between a traditional C18 column and a Phenyl column reveals differences in selectivity. Phenyl columns can offer enhanced retention and selectivity for aromatic and nitro-aromatic compounds through π-π interactions, which are different from the hydrophobic interactions that dominate on a C18 phase.[4][5][6]

ParameterC18 ColumnPhenyl Column
Primary Interaction Hydrophobic interactionsπ-π interactions, hydrophobic interactions
Selectivity for Isomers ModeratePotentially high for positional isomers
Retention of Polar Analytes Generally lowerCan be higher due to mixed-mode interactions
Mobile Phase Compatibility Wide range (Acetonitrile, Methanol)Methanol can enhance π-π interactions
Experimental Protocol: HPLC Purity Determination

This protocol provides a general framework for the HPLC analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Columns:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid for improved peak shape and MS compatibility.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the this compound reference standard. The choice of ionization technique can significantly impact the information obtained.

Comparison of Ionization Techniques

Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for library matching.[8] Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight of unknown impurities.[8][9][10]

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Ionization Energy High (typically 70 eV)Low (via reagent gas)
Fragmentation ExtensiveMinimal
Molecular Ion Peak Often weak or absentUsually prominent ([M+H]⁺)
Primary Use Structural elucidation, library matchingMolecular weight determination

GC-MS Fragmentation Data (Electron Ionization)

The following major fragment ions are observed for this compound under EI conditions:

m/zPutative Fragment
163[M]⁺ (Molecular Ion)
133[M-NO]⁺
117[M-NO₂]⁺
90[C₆H₄N]⁺
63[C₅H₃]⁺

(Data sourced from PubChem)

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization (if necessary): The polar amino group may necessitate derivatization (e.g., with BSTFA to form a trimethylsilyl (B98337) derivative) to improve volatility and peak shape.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV and/or Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas.

  • Mass Range: m/z 50-300.

  • Sample Preparation: Dissolve the sample in a GC-compatible solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.

Method_Selection start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility derivatize Can it be derivatized? volatility->derivatize No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC derivatize->hplc No derivatize->gcms Yes

Decision tree for analytical method selection.

Spectroscopic Characterization

Spectroscopic techniques provide essential information for the structural confirmation of the this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.9 - 8.1d1HAromatic H
7.5 - 7.7dd1HAromatic H
6.8 - 7.0d1HAromatic H
5.0 - 6.0br s2H-NH₂

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~150C-NH₂
~140C-NO₂
~135Aromatic CH
~120Aromatic CH
~118C-CN
~115Aromatic CH
~100C-CN

(Note: Predicted chemical shifts can vary based on the solvent and experimental conditions.)

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.

  • ¹H NMR Acquisition: Standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled experiment with a sufficient number of scans (≥1024) and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Strong, DoubletN-H stretch (primary amine)
2220 - 2260StrongC≡N stretch (nitrile)
1580 - 1620MediumAromatic C=C stretch
1490 - 1550Strong, AsymmetricN-O stretch (nitro group)
1300 - 1350Strong, SymmetricN-O stretch (nitro group)

(Data sourced from PubChem and general IR correlation tables)[1]

Experimental Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry KBr and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.

Conclusion

The establishment of a reference standard for this compound requires a multi-faceted analytical approach. HPLC is the primary technique for purity assessment, with the choice of column influencing selectivity. GC-MS is invaluable for identifying volatile impurities, and the selection of the ionization method depends on the analytical goal. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently establish a well-characterized reference standard for this compound, ensuring the accuracy and reliability of future analytical work. The general principles for the establishment, maintenance, and distribution of chemical reference substances as outlined by the World Health Organization should also be followed to ensure the quality and integrity of the standard.[11]

References

A Comparative Guide to the Analytical Methods for 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a formal inter-laboratory comparison study for the analysis of 2-Amino-5-nitrobenzonitrile has not been identified in publicly available literature. Such studies are crucial for establishing the reproducibility and reliability of analytical methods across different laboratories. This guide, therefore, presents a comparative overview of various analytical techniques for the characterization of this compound, drawing upon available experimental data and protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, their applications, and the expected results.

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for the external quality assessment of laboratory performance.[1] They involve multiple laboratories analyzing the same sample to evaluate and compare their results, which helps in identifying potential biases, validating analytical methods, and ensuring consistency and reliability of data across the industry.[1]

Introduction to this compound

This compound (CAS 17420-30-3) is a chemical intermediate with a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[2][3] It is recognized for its role as a vital building block in the synthesis of dyestuffs and various pharmaceuticals.[4] The molecule's structure, which includes an amino group, a nitro group, and a nitrile functional group, makes it a versatile and highly reactive compound for chemical transformations.[4] Given its application in sectors where purity and consistency are paramount, robust analytical characterization is essential.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques for this compound. This data serves as a benchmark for researchers performing these analyses.

Table 1: Physicochemical and Chromatographic Data

ParameterValueAnalytical Technique
Molecular FormulaC₇H₅N₃O₂-
Molecular Weight163.13 g/mol Mass Spectrometry
Parent Ion (M+)m/z 163Mass Spectrometry
Melting Point200-207 °CMelting Point Apparatus
Purity≥95% - >98.0% (GC)Gas Chromatography

Sources:[2]

Table 2: Spectroscopic Data

TechniqueKey Parameters & Values
¹H NMR Chemical shifts (δ) are dependent on the solvent used.
¹³C NMR Chemical shifts (δ) are dependent on the solvent used.
FTIR (cm⁻¹) Characteristic peaks for NH₂, C≡N, and NO₂ functional groups.
UV-Vis Wavelength of maximum absorbance (λmax) provides information about the electronic structure.

Note: Specific peak values for NMR and FTIR are highly dependent on experimental conditions and the specific instrumentation used. The data presented here is indicative of the expected spectral features.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and research needs.

HPLC is a primary technique for assessing the purity of non-volatile and thermally unstable compounds. A reverse-phase method is generally suitable for this compound.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or λmax of the compound)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Sample Preparation: Dissolve 1-5 mg of the analytical standard in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.

  • GC Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions (Example):

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

  • Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The mass spectrum is extracted at the peak apex to identify the molecular ion and major fragment ions.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Calculate Purity integrate->quantify

Workflow for HPLC analysis of this compound.

GCMS_Workflow A Sample Preparation (Dissolve in Solvent) B GC Injection & Separation A->B C Eluent Transfer to MS B->C D Ionization (Electron Impact) C->D E Mass Analysis (m/z) D->E F Detection E->F G Data Acquisition & Analysis (TIC and Mass Spectrum) F->G

Generalized workflow for GC-MS analysis.

Conclusion

The analytical methods described provide a robust framework for the quality control and characterization of this compound. While the data presented here is derived from single-source documentation, it offers valuable benchmarks for purity, identity, and structural elucidation. The absence of a formal inter-laboratory study highlights an opportunity for the scientific community to establish a consensus on the most reliable and reproducible methods for the analysis of this important chemical intermediate. Such a study would be invaluable for ensuring consistency and comparability of results across different research and manufacturing facilities.

References

Navigating the Synthesis of 2-Amino-5-nitrobenzonitrile: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-5-nitrobenzonitrile, a valuable building block in the pharmaceutical and dye industries, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most viable routes, supported by detailed experimental protocols and quantitative data to inform strategic decision-making in process development and manufacturing.

The selection of an optimal synthetic route for a target molecule is a critical decision that balances factors such as yield, cost of raw materials, reaction conditions, and safety and environmental impact. This analysis focuses on three primary approaches to the synthesis of this compound: the dehydration of 5-nitroanthranilic acid amide, and the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile (B92243) and 2-fluoro-5-nitrobenzonitrile (B100134).

Comparative Analysis of Synthetic Routes

A quantitative comparison of the key metrics for each synthetic route is presented in the table below, offering a clear overview of their respective advantages and disadvantages.

ParameterRoute 1: Dehydration of AmideRoute 2: Amination of Chloro-derivativeRoute 3: Amination of Fluoro-derivative
Starting Material 5-Nitroanthranilic acid amide2-Chloro-5-nitrobenzonitrile2-Fluoro-5-nitrobenzonitrile
Key Reagents Phosphorus Pentoxide (P₂O₅) or Phosphorus Oxychloride (POCl₃)Ammonia (B1221849)Ammonia
Typical Yield 88-96%[1]Estimated 80-90%Estimated 90-95%
Starting Material Cost ModerateModerateHigh
Reagent Cost Low to ModerateLowLow
Reaction Conditions High Temperature (70-110°C)[1]High Temperature and PressureModerate Temperature
Safety/Environmental Concerns Corrosive and water-reactive reagents (P₂O₅, POCl₃)Use of pressurized ammoniaUse of pressurized ammonia
Overall Cost-Effectiveness HighModerate to HighModerate

Detailed Experimental Protocols

Route 1: Dehydration of 5-Nitroanthranilic acid amide

This high-yield method involves the dehydration of readily available 5-nitroanthranilic acid amide using a strong dehydrating agent. The following protocols are based on established patent literature.[1]

Method A: Using Phosphorus Pentoxide

To a solution of 181 parts of 5-nitroanthranilic acid amide in 300 parts by volume of N-methylpyrrolidone, 170 parts of phosphorus pentoxide are added. The mixture is heated to 80°C for 2 hours with stirring. After cooling, the reaction mixture is treated with water, and the precipitated product is collected by filtration. The filter cake is washed with water until neutral and then dried to afford this compound. Yield: 91% .[1]

Method B: Using Phosphorus Oxychloride

A mixture of 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda ash is treated with 1080 parts of phosphorus oxychloride. The mixture is stirred at 70-85°C for 30 minutes. After cooling, the precipitate is filtered, washed with methylene (B1212753) chloride and then with water until neutral, and dried to yield this compound. Yield: 88% .[1]

Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile

A solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent such as N,N-dimethylformamide is treated with a source of ammonia (e.g., aqueous ammonia, ammonia gas) in a sealed pressure vessel. The reaction is heated to a temperature typically ranging from 100-150°C for several hours. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The use of a copper catalyst may be employed to facilitate the reaction.

Route 3: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile

The high electronegativity of the fluorine atom makes 2-fluoro-5-nitrobenzonitrile a more reactive substrate for nucleophilic aromatic substitution compared to its chloro-analog.[2] This allows for milder reaction conditions.

A solution of 2-fluoro-5-nitrobenzonitrile in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is treated with an excess of aqueous ammonia. The reaction is typically stirred at a moderately elevated temperature (e.g., 60-80°C) for several hours until completion, as monitored by thin-layer chromatography. Upon cooling, the reaction mixture is diluted with water to precipitate the product, which is then isolated by filtration, washed with water, and dried.

Cost-Benefit and Safety Analysis

Route 1 (Dehydration of Amide): This route stands out for its high reported yields and the relatively low cost of the dehydrating agents. The starting material, 5-nitroanthranilic acid amide, is commercially available. However, the use of phosphorus pentoxide and phosphorus oxychloride presents significant safety and handling challenges. Both reagents are highly corrosive and react violently with water.[3] Proper personal protective equipment and dry reaction conditions are essential. The work-up involves quenching with water, which must be done with extreme care. From a cost-benefit perspective, the high yields and inexpensive reagents make this a very attractive industrial route, provided that the necessary safety infrastructure is in place.

Route 2 (Amination of Chloro-derivative): The starting material, 2-chloro-5-nitrobenzonitrile, is commercially available at a moderate price. Ammonia is an inexpensive reagent. The primary drawback of this route is the anticipated need for high temperatures and pressures to achieve a reasonable reaction rate, which can increase equipment costs and safety risks. The yield for this route is estimated to be slightly lower than the dehydration route based on general principles of nucleophilic aromatic substitution.

Route 3 (Amination of Fluoro-derivative): 2-Fluoro-5-nitrobenzonitrile is significantly more expensive than its chloro counterpart. However, its higher reactivity allows for milder reaction conditions, potentially reducing energy costs and the need for specialized high-pressure equipment. The expected yield is also likely to be higher than that of the chloro-derivative. This route may be advantageous for smaller-scale syntheses where the cost of the starting material is less of a concern and milder conditions are preferred.

Logical Workflow for Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

Cost_Benefit_Analysis start Start: Need to Synthesize This compound scale Scale of Synthesis? start->scale large_scale Large-Scale (Industrial) scale->large_scale Industrial lab_scale Small-Scale (Laboratory) scale->lab_scale Laboratory cost_safety_large Prioritize Cost-Effectiveness? large_scale->cost_safety_large cost_safety_lab Prioritize Mild Conditions? lab_scale->cost_safety_lab route1 Route 1: Dehydration of Amide (High Yield, Low Reagent Cost, Hazardous Reagents) cost_safety_large->route1 Yes route2 Route 2: Amination of Chloro-derivative (Moderate Cost, High T/P) cost_safety_large->route2 No cost_safety_lab->route1 Consider if safety in place cost_safety_lab->route2 No route3 Route 3: Amination of Fluoro-derivative (High Starting Material Cost, Mild Conditions, High Yield) cost_safety_lab->route3 Yes

Decision workflow for selecting a synthetic route.

Conclusion

For large-scale industrial production of this compound, the dehydration of 5-nitroanthranilic acid amide (Route 1) appears to be the most cost-effective option due to its high yields and the low cost of the dehydrating agents. However, this route necessitates stringent safety protocols to handle the hazardous reagents.

For laboratory-scale synthesis, where the cost of starting materials is less critical and milder reaction conditions are often preferred, the amination of 2-fluoro-5-nitrobenzonitrile (Route 3) presents a compelling alternative. Its high reactivity allows for more benign conditions and likely high yields, simplifying the experimental setup.

The amination of 2-chloro-5-nitrobenzonitrile (Route 2) represents a compromise between the other two routes. It avoids the highly corrosive reagents of Route 1 but requires more forcing conditions than Route 3. Its viability would largely depend on the optimization of the reaction conditions to achieve a high yield in a cost-effective manner.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, balancing the trade-offs between cost, yield, safety, and available equipment.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of chemical building blocks is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-Amino-5-nitrobenzonitrile with analogous compounds, supported by experimental data, to illuminate its chemical behavior in key transformations.

This compound is a versatile aromatic compound featuring an amino, a nitro, and a nitrile group. The interplay of these functionalities—the electron-donating amino group and the powerful electron-withdrawing nitro and cyano groups—creates a unique electronic environment that dictates its reactivity. This guide will delve into the impact of these substituents on several key reaction types, offering a comparative perspective against similar benzonitrile (B105546) derivatives.

Impact of Substituents on Reactivity: A Comparative Overview

The reactivity of the benzonitrile core is significantly modulated by the nature and position of its substituents. In this compound, the strong electron-withdrawing effect of the nitro group, positioned para to the amino group, profoundly influences the nucleophilicity of the amine and the electrophilicity of the aromatic ring.

Nucleophilicity of the Amino Group

The amino group in this compound exhibits significantly reduced nucleophilicity compared to 2-aminobenzonitrile (B23959). This is a direct consequence of the electron-withdrawing nitro group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for nucleophilic attack.

A compelling example of this diminished reactivity is observed in the synthesis of quinolines. Experimental data demonstrates that while 2-aminobenzonitrile reacts readily with ynones to produce 4-aminoquinolines in good to excellent yields, this compound fails to yield the desired product under the same conditions.[1] This stark difference underscores the deactivating effect of the nitro group on the amino functionality.

Table 1: Comparison of Reactivity in Quinoline Synthesis [1]

SubstrateReaction with YnoneYield of 4-Aminoquinoline
2-AminobenzonitrileSuccessfulGood to Excellent
This compoundNo reaction0%
Reactivity of the Nitro Group: Reduction

The nitro group is a key functional handle in this compound, readily undergoing reduction to an amino group, which opens up synthetic pathways to valuable diaminoaromatic intermediates. A common method for this transformation is the use of reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.

Table 2: Reduction of a Structurally Similar Nitrobenzonitrile [1]

SubstrateReagents and ConditionsProductYield
2-Amino-5-(benzyloxy)-4-methoxybenzonitrileSnCl₂, conc. HCl, Acetic Acid, 60°C, 1h2,5-Diamino-4-methoxybenzonitrile derivative73%
Reactivity of the Nitrile Group

Despite the strong electronic effects of the other substituents, the nitrile group in this compound remains reactive and can be converted to other functional groups. For instance, it can be successfully transformed into a thioamide in high yield through a reaction with hydrogen sulfide (B99878) in the presence of an amine catalyst. This demonstrates the synthetic utility of the cyano group for further molecular elaborations.

Experimental Protocols

General Procedure for the Reduction of the Nitro Group

This protocol is based on the reduction of a similar compound and can be adapted for this compound.

Materials:

  • Substituted nitrobenzonitrile (1 equivalent)

  • Tin(II) chloride dihydrate (3-4 equivalents)

  • Concentrated hydrochloric acid

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the substituted nitrobenzonitrile in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

Signaling Pathways and Reaction Mechanisms

The reactivity of this compound can be understood through the electronic interplay of its functional groups, which influences the stability of reaction intermediates.

Influence of Substituents on Aromatic Substitution

The following diagram illustrates the logical relationship between the electronic nature of substituents and their effect on the reactivity of the benzene (B151609) ring towards nucleophilic and electrophilic aromatic substitution.

Substituent_Effects cluster_substituents Substituent Type cluster_reactivity Effect on Aromatic Ring Reactivity EDG Electron-Donating Group (e.g., -NH2) Activate_EAS Activates for Electrophilic Aromatic Substitution EDG->Activate_EAS Deactivate_NAS Deactivates for Nucleophilic Aromatic Substitution EDG->Deactivate_NAS EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Deactivate_EAS Deactivates for Electrophilic Aromatic Substitution EWG->Deactivate_EAS Activate_NAS Activates for Nucleophilic Aromatic Substitution EWG->Activate_NAS

Caption: Influence of substituent electronic effects on aromatic reactivity.

In the case of this compound, the amino group acts as an electron-donating group, activating the ring for electrophilic substitution, while the nitro and cyano groups are strong electron-withdrawing groups, deactivating the ring for electrophilic substitution but activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to them. The overall reactivity is a balance of these competing effects.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and recommended method for the disposal of 2-Amino-5-nitrobenzonitrile is incineration by a licensed professional waste disposal service. [1] In-laboratory treatment or disposal via drains is strongly discouraged due to the hazardous nature of this compound.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.

This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, minimizing exposure risks.

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to prevent the inhalation of its dust or fumes.[1]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound.[1]

Personal Protective Equipment (PPE)Specification
Eye Protection Safety goggles or face shield.[1]
Hand Protection Chemical-resistant gloves.[1]
Body Protection Laboratory coat.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (if ventilation is inadequate).[2]

Waste Segregation and Incompatibilities

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be kept separate from incompatible materials.

  • Incompatible Materials: Do not mix with acids, bases, or strong oxidizing agents.[1][2] Nitriles can react with mineral acids, and nitro compounds may react with reducing agents.[1]

Step-by-Step Disposal Procedure

The following steps outline the approved procedure for the disposal of this compound.

  • Containerization:

    • Ensure the waste chemical, which is a solid powder, is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.[1][2]

    • The container must be in good condition, free from leaks or damage.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Identify the contents as "this compound."

    • Include any other information required by your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

    • The final and approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including a respirator if necessary.[1][2]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Collection: For this solid compound, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust during this process.[1]

  • Decontamination: Clean the spill area as per your laboratory's standard operating procedures for hazardous materials.

  • Disposal of Spill Debris: Treat all materials used for cleanup as hazardous waste and dispose of them accordingly.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused Product or Waste Material B Containerize in a Compatible, Sealed, and Labeled Container A->B Step 1 C Store in a Designated Hazardous Waste Accumulation Area B->C Step 2 D Segregate from Incompatible Materials (Acids, Bases, Oxidizers) C->D E Contact EHS or Licensed Waste Disposal Service D->E Step 3 F Professional Incineration (with Afterburner and Scrubber) E->F Step 4

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 2-Amino-5-nitrobenzonitrile (CAS No. 17420-30-3)

This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personal safety and proper chemical management within a laboratory setting. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][5]Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.[1]A standard laboratory coat is required.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask should be used, or all work should be conducted under a certified chemical fume hood.[1]
Large Spills Full Body ProtectionIn the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the spill's magnitude.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, the use of a chemical fume hood is mandatory.[1][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[1]

2. Handling the Chemical:

  • Grounding: When transferring the powder, ensure all equipment is properly grounded to prevent static discharge.

  • Minimizing Dust: Avoid actions that could generate dust. Use appropriate tools for handling the solid material.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1] Do not eat, drink, or smoke in the designated work area.[5]

3. In Case of Exposure:

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] If eye irritation persists, seek medical advice.[3]

  • Skin Contact: If the chemical comes into contact with skin, wash with plenty of soap and water.[3][5] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: If inhaled, remove the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[5] Rinse the mouth.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and tightly sealed container.[6]

  • Disposal Method: The recommended method of disposal is to send the material to an approved waste disposal plant.[5] An alternative is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Materials: Any materials used for cleaning up spills or that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

  • Incompatible Substances: Do not mix with strong oxidizing agents, acids, acid chlorides, or chloroformates.[5][6]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

prep Preparation & Controls - Assess Risks - Verify Ventilation (Fume Hood) - Inspect PPE - Locate Safety Equipment handling Chemical Handling - Don PPE - Handle in Fume Hood - Minimize Dust - Use Grounded Equipment prep->handling decon Decontamination - Clean Work Area - Decontaminate Equipment handling->decon exposure Exposure Event handling->exposure spill Spill Occurs handling->spill waste Waste Disposal - Collect Waste in Labeled Container - Store in Designated Area - Arrange for Professional Disposal decon->waste first_aid First Aid Measures - Eye Wash - Skin Wash - Move to Fresh Air - Seek Medical Attention exposure->first_aid spill_response Spill Response - Evacuate Area - Don Appropriate PPE - Contain & Clean Up Spill - Dispose of Contaminated Materials spill->spill_response

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.